molecular formula C26H52O13S B6352193 S-acetyl-PEG12-alcohol

S-acetyl-PEG12-alcohol

Número de catálogo: B6352193
Peso molecular: 604.8 g/mol
Clave InChI: JGAUZMRPHWWELV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

S-acetyl-PEG12-alcohol is a useful research compound. Its molecular formula is C26H52O13S and its molecular weight is 604.8 g/mol. The purity is usually 95%.
The exact mass of the compound S-acetyl-PEG12-OH is 604.31286288 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAUZMRPHWWELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of S-acetyl-PEG12-alcohol in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG12-alcohol is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a protected thiol group (S-acetyl) at one terminus and a primary alcohol at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the sequential and controlled conjugation of different molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The PEG component of the linker is crucial for enhancing the physicochemical properties of the resulting bioconjugates. It imparts increased hydrophilicity, which can improve the solubility and stability of otherwise hydrophobic molecules in aqueous environments. This is particularly advantageous for many potent cytotoxic drugs used in ADCs and complex small molecules used in PROTACs. Furthermore, the PEG chain can create a hydrophilic shield around the conjugated molecule, potentially reducing immunogenicity and prolonging its circulation half-life in vivo.

This guide will detail the core functionalities of this compound, provide representative experimental protocols for its use, present quantitative data on the impact of PEG linkers, and visualize key processes through diagrams.

Core Functionalities and Applications

This compound's utility stems from its two distinct functional groups, which allow for a two-step conjugation strategy.

  • Primary Alcohol (-OH): The terminal hydroxyl group serves as a versatile handle for the initial conjugation step. While not highly reactive under physiological conditions, it can be readily activated or converted into other functional groups, such as tosylates, mesylates, or N-hydroxysuccinimidyl (NHS) esters, enabling covalent linkage to a primary molecule of interest (e.g., a targeting ligand for a PROTAC or a cytotoxic payload for an ADC).

  • S-acetyl Protected Thiol (-SAc): The acetyl group provides a stable protecting group for the thiol functionality. This protection is crucial during the first conjugation step involving the alcohol group. Once the first molecule is attached, the S-acetyl group can be selectively removed under mild conditions to reveal a free thiol (-SH). This highly reactive thiol group is then available for a second, specific conjugation reaction, typically with a maleimide-functionalized molecule (e.g., an E3 ligase ligand for a PROTAC or an antibody for an ADC).

This sequential conjugation capability makes this compound an ideal linker for constructing complex heterobifunctional molecules like PROTACs and ADCs.

Application in PROTAC Synthesis

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is well-suited for this application, where one of the ligands can be attached via the alcohol group, and the other via the deprotected thiol.

Application in ADC Synthesis

ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to connect the cytotoxic payload to the antibody. For instance, the payload can be attached to the linker's alcohol terminus, and the deprotected thiol can then react with engineered cysteine residues or reduced interchain disulfides on the antibody.

Data Presentation: Impact of PEG Linkers in ADC Development

The length of the PEG linker can significantly influence the properties and efficacy of an ADC. The following tables summarize quantitative data from studies on ADCs with discrete PEG linkers.

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, ng/mL) against Karpas-299 cells
No PEG~10100
PEG2~1030
PEG4~1015
PEG8~1010
PEG12~1010
PEG24~1010

This table illustrates that the inclusion of a PEG linker can enhance the in vitro potency of an anti-CD30 ADC.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Tumor Growth Inhibition (%) in Xenograft Model
Non-PEGylated460
Branched PEG12-OH485
Non-PEGylated875
Branched PEG12-OH895

This table demonstrates that ADCs with a branched PEG12 linker show enhanced in vivo anti-tumor activity compared to their non-PEGylated counterparts.

Experimental Protocols

The following are representative, multi-step protocols for the synthesis of a PROTAC and an ADC using an S-acetyl-PEGn-alcohol linker. These are composite protocols based on established methodologies and should be optimized for specific molecules.

Protocol 1: Synthesis of a PROTAC using this compound

Step 1: Activation of the Alcohol Terminus and Conjugation to the Target Protein Ligand

  • Activation of this compound:

    • Dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (DCM).

    • Add triethylamine (B128534) (1.5 eq.) and cool the reaction mixture to 0°C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain S-acetyl-PEG12-tosylate.

  • Conjugation to Target Protein Ligand (with a nucleophilic handle, e.g., a phenol):

    • Dissolve the target protein ligand (1 eq.) and S-acetyl-PEG12-tosylate (1.1 eq.) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K2CO3) (3 eq.) and stir the reaction at 60°C for 12 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography to obtain the S-acetyl-PEG12-ligand conjugate.

Step 2: Deprotection of the S-acetyl Group

  • Dissolve the S-acetyl-PEG12-ligand conjugate (1 eq.) in a mixture of methanol (B129727) and water (4:1).

  • Add lithium hydroxide (B78521) (LiOH) (2 eq.) and stir the reaction at room temperature for 2 hours.

  • Neutralize the reaction with 1N HCl.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the thiol-PEG12-ligand conjugate.

Step 3: Conjugation to the Maleimide-Functionalized E3 Ligase Ligand

  • Dissolve the thiol-PEG12-ligand conjugate (1 eq.) and the maleimide-functionalized E3 ligase ligand (1.1 eq.) in a degassed solvent mixture such as DMF/phosphate-buffered saline (PBS) pH 7.4.

  • Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Protocol 2: Synthesis of an ADC using this compound

Step 1: Preparation of the Drug-Linker Conjugate

  • Follow a similar procedure as in Protocol 1, Step 1, to activate the alcohol of this compound and conjugate it to a cytotoxic drug molecule possessing a suitable functional group.

Step 2: Deprotection of the S-acetyl Group

  • Follow the deprotection procedure outlined in Protocol 1, Step 2, to obtain the thiol-PEG12-drug conjugate.

Step 3: Reduction of Antibody Interchain Disulfides

  • Prepare a solution of the monoclonal antibody in PBS.

  • Add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution to achieve a final molar excess of TCEP (e.g., 2-5 fold over antibody).

  • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

Step 4: Conjugation of the Thiol-PEG12-Drug to the Reduced Antibody

  • Dissolve the thiol-PEG12-drug conjugate in a co-solvent such as DMSO.

  • Add the drug-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of drug-linker to antibody).

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Binder Linker (PEG12) E3 Ligase Binder TargetProtein Target Protein PROTAC:f0->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase Recruits TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitin Ub E3Ligase->Ubiquitin Transfers TernaryComplex->PROTAC Recycled UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin->UbiquitinatedTarget Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: Activation of Alcohol & Conjugation to Target Ligand Start->Step1 Intermediate1 S-acetyl-PEG12-Target Ligand Step1->Intermediate1 Step2 Step 2: S-acetyl Deprotection Intermediate1->Step2 Intermediate2 Thiol-PEG12-Target Ligand Step2->Intermediate2 Step3 Step 3: Conjugation to Maleimide-E3 Ligase Ligand Intermediate2->Step3 FinalProduct Final PROTAC Molecule Step3->FinalProduct

Caption: A streamlined workflow for the synthesis of a PROTAC using this compound.

ADC Synthesis and Action

ADC_Workflow_Action cluster_synthesis ADC Synthesis cluster_action Mechanism of Action LinkerPayload S-acetyl-PEG12-Drug Conjugation Conjugation LinkerPayload->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (Thiol Generation) Antibody->Reduction Reduction->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC TumorCell Tumor Cell ADC->TumorCell Binding Receptor Target Receptor ADC->Receptor ADC_Action_Start TumorCell->Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease CellDeath Cell Death (Apoptosis) DrugRelease->CellDeath ADC_Action_Start->TumorCell Systemic Circulation

Caption: Workflow for ADC synthesis and its subsequent mechanism of action in targeting and killing tumor cells.

An In-depth Technical Guide to the Mechanisms of S-Acetyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The S-acetyl group is a widely utilized protecting group for thiols in organic synthesis and medicinal chemistry. Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool.[1] However, the deprotection step, which regenerates the free thiol, is critical and requires carefully selected conditions to prevent unwanted side reactions like disulfide formation, especially with sensitive substrates.[1] This guide provides a comprehensive overview of the primary mechanisms of S-acetyl deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical Deprotection Mechanisms

Chemical deprotection of the S-acetyl group primarily proceeds via nucleophilic acyl substitution on the thioester. The choice of reagent dictates the specific pathway and reaction conditions.

Base-Mediated Hydrolysis

This is the most traditional and common method for S-acetyl deprotection. It involves the hydrolysis of the thioester bond using bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOMe).[1][2][3]

Mechanism: The reaction is a classic nucleophilic acyl substitution. A hydroxide or alkoxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, cleaving the sulfur-acetyl bond to release the thiolate anion and an acetate (B1210297) byproduct.[1] The thiolate is subsequently protonated during workup to yield the free thiol. While effective, these conditions can be harsh and may not be suitable for substrates sensitive to strong bases.[1][3]

Base_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Thioester R-S-C(=O)CH₃ Intermediate R-S-C(O⁻)(OH)CH₃ Thioester->Intermediate Formation of Tetrahedral Intermediate Nucleophile ⁻OH Nucleophile->Thioester Attack on Carbonyl Thiolate R-S⁻ Intermediate->Thiolate Bond Cleavage Acetate HO-C(=O)CH₃ Intermediate->Acetate

Figure 1: Mechanism of Base-Catalyzed S-Acetyl Deprotection.

Thiol-Thioester Exchange (Transthioesterification)

A milder alternative to strong base hydrolysis, this method utilizes another thiol-containing reagent, such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT), to cleave the S-acetyl group.[1][4] The reaction is typically carried out at a slightly basic pH (e.g., pH 8) to generate the more nucleophilic thiolate anion from the deprotecting agent.[1]

Mechanism: This process involves a reversible thiol-thioester exchange. The deprotecting thiol attacks the thioester, leading to an exchange reaction that releases the desired free thiol.[1][4]

Biomimetic Deprotection (NCL-Inspired)

Inspired by Native Chemical Ligation (NCL), this highly efficient method uses 2-aminothiols like cysteamine (B1669678) or L-cysteine.[5][6][7] It is significantly faster than standard transthioesterification.

Mechanism: The process begins with a reversible thiol-thioester exchange, identical to the method above. However, this is followed by a rapid and irreversible intramolecular S-to-N acyl transfer. This second step forms a stable amide bond and shifts the overall equilibrium towards the deprotected product, dramatically increasing the reaction rate.[5][6]

NCL_Deprotection Start R-S-Ac + HS-R'-NH₂ Exchange Thiol-Thioester Exchange (Reversible) Start->Exchange Intermediate R-SH + Ac-S-R'-NH₂ Exchange->Intermediate Transfer S-to-N Acyl Transfer (Irreversible) Intermediate->Transfer Product R-SH + HS-R'-NH-Ac Transfer->Product

Figure 2: Logical flow of NCL-inspired S-acetyl deprotection.

Other Chemical Methods
  • Acid-Catalyzed Hydrolysis: Strong acids like HCl can be used, often at elevated temperatures.[2][3] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Metal- and Lewis Acid-Catalyzed Deprotection: Certain metal ions (e.g., Hg(II), Ag(I)) or Lewis acids (e.g., Dy(OTf)₃) can facilitate S-acetyl removal.[1][8] The metal ion coordinates to the sulfur atom, activating the thioester bond for nucleophilic attack.[1]

  • Cyanide-Catalyzed Deprotection: Tetrabutylammonium (B224687) cyanide (TBACN) serves as a mild and effective catalyst for deprotection in the presence of a protic solvent like methanol (B129727).[5][9] This method offers high yields under oxygen-free conditions at room temperature.[9]

Enzymatic Deprotection Mechanisms

In biological systems, particularly in the context of prodrug activation, S-acetyl groups are often cleaved by enzymes. This approach offers high specificity and operates under mild physiological conditions.

Mechanism: Thioesterase enzymes catalyze the hydrolysis of the thioester bond.[10][11] The reaction follows a nucleophilic addition-elimination mechanism where water acts as the nucleophile.[10] The enzyme's active site binds the thioester substrate and positions a water molecule for optimal attack on the carbonyl carbon, lowering the activation energy of the reaction.[10] This enzymatic cleavage is a critical activation step for S-acetylated prodrugs, releasing the active thiol-containing drug intracellularly.[12][13] For instance, S-acetyl-glutathione (SAG) can cross cell membranes and is then hydrolyzed internally to increase intracellular glutathione (B108866) levels.[13]

Enzymatic_Deprotection cluster_workflow Prodrug Activation Workflow Prodrug S-Acetyl Prodrug (Membrane Permeable) Cell Cellular Uptake Prodrug->Cell Enzyme Intracellular Thioesterase Cell->Enzyme Hydrolysis ActiveDrug Active Thiol Drug + Acetate Enzyme->ActiveDrug Effect Pharmacological Effect ActiveDrug->Effect

Figure 3: Workflow for enzymatic activation of an S-acetylated prodrug.

Quantitative Data Summary

The selection of a deprotection method often depends on the substrate, desired yield, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Chemical Deprotection Reagents

Reagent/MethodSubstrate TypeReaction ConditionsTimeYield (%)Reference
Basic Hydrolysis General AcetamidesKOH or NaOH in EtOH/H₂O, refluxVariesSubstrate dependent[3][5]
Acidic Hydrolysis General AcetamidesHCl in EtOH/H₂O, refluxVariesSubstrate dependent[3][5]
Hydroxylamine Various ThioacetatesNH₂OH in Ethanol (B145695), rt2 hGenerally <15% - 15%[14]
Thioglycolic Acid (TGA) S-acyl bisthiazolidines2 eq. TGA, PB pH 8, rt24 h51-80[4][5]
Polymer-supported TGA S-acyl bisthiazolidines2 eq. Resin, PB pH 8, rt24 h61-93[4][5]
Cysteamine (NCL-like) S-acyl heterocycles2 eq. Cysteamine, PB pH 8, rt30 min59-84[5][6][7]
TBACN Aliphatic Thioacetates0.5 eq. TBACN, CHCl₃/MeOH, rt3 h>80[5][9]
Dy(OTf)₃ Functionalized ThioestersCatalytic Dy(OTf)₃, mild heatingVariesHigh Yield[8]

Table 2: Comparison of NCL-Inspired Reagents for Deprotection of Thioester 3 *

Reagent (2 eq.)SolventpHTimeYield (%)Reference
L-Cysteine Ethyl EsterMeOH:PB (1:9)830 min65[6]
L-CysteineMeOH:PB (1:9)830 min75[6]
CysteamineMeOH:PB (1:9)830 min78[6]
Thioglycolic Acid (TGA)MeOH:PB (1:9)830 min56[6]
Yields correspond to purified compounds after column chromatography.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for key deprotection methods.

Protocol 1: General Procedure for Base-Promoted (NaOH) Deprotection[14]
  • Dissolution: Place the S-acetylated compound (1.2 mmol) in ethanol (10 mL) and stir until fully dissolved.

  • Reagent Addition: Add 0.5M aqueous NaOH solution (4 mL) to the reaction mixture.

  • Reaction: Reflux the resulting solution at 82°C for 2 hours.

  • Work-up: After cooling, wash the solution with hexanes (3 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, decant, and concentrate under reduced pressure to yield the thiol product.

Protocol 2: Deprotection using Thioglycolic Acid (TGA) in Solution[1]
  • Preparation: Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate (B84403) buffer (PB, pH 8). A common ratio is 1:9 MeOH:PB.

  • Reagent Addition: Add thioglycolic acid (TGA) (2.0 equiv.) to the solution.

  • Reaction: Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere. Monitor progress by TLC or HPLC.

  • Work-up: Acidify the reaction mixture with 5% HCl solution and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 3: Biomimetic Deprotection using Cysteamine (NCL-Inspired)[1][5]
  • Preparation: Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (PB, pH 8).[1]

  • Reagent Addition: Add cysteamine (2.0 equiv.).[1]

  • Reaction: Stir the reaction at room temperature for 30 minutes. Monitor progress by TLC or HPLC.[5]

  • Work-up: Extract the reaction mixture with ethyl acetate (3x).[1]

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[1]

Protocol 4: Deprotection using Tetrabutylammonium Cyanide (TBACN)[5][9]
  • Preparation: Under a nitrogen atmosphere, prepare a solution of the thioacetate (B1230152) compound in a 1:1 mixture of chloroform (B151607) and methanol.

  • Reagent Addition: Add tetrabutylammonium cyanide (TBACN) (0.5 molar equivalents).

  • Reaction: Stir the reaction for 3 hours at room temperature.

  • Work-up: Add distilled water and chloroform for extraction. Separate the organic layer and extract the aqueous layer again with chloroform.

  • Isolation: Combine the organic layers, wash with aqueous ammonium (B1175870) chloride, dry with MgSO₄, filter, and concentrate in vacuo.

Conclusion

The removal of the S-acetyl protecting group is a fundamental transformation in organic synthesis and drug development. The choice of deprotection method is critical and must be tailored to the specific substrate and desired outcome. While classical base- and acid-catalyzed methods are effective, they can be too harsh for complex, labile molecules.[1][3] Milder, more chemoselective methods, such as thiol-thioester exchange and particularly the biomimetic NCL-inspired approach, offer significant advantages in terms of reaction speed and yield for sensitive substrates.[5][6][7] Furthermore, enzymatic deprotection represents a powerful strategy for the targeted activation of S-acetylated prodrugs in a biological context. This guide provides the foundational knowledge for researchers to select and implement the optimal S-acetyl deprotection strategy for their scientific endeavors.

References

solubility of S-acetyl-PEG12-alcohol in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of S-acetyl-PEG12-alcohol in various aqueous and organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics, factors influencing solubility, and standardized experimental protocols for determining solubility. This information is critical for researchers and professionals in drug development and various scientific fields who utilize PEGylated compounds.

Introduction to this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It comprises a twelve-unit PEG chain that imparts hydrophilicity, an alcohol (-OH) group for further chemical modification, and a protected thiol group in the form of a thioacetate (B1230152) (-SAc). The thioacetate group can be readily deprotected to reveal a reactive thiol, making this molecule a valuable tool in bioconjugation, drug delivery systems, and proteomics. Understanding its solubility is paramount for its effective application in these areas.

Qualitative Solubility Data

While specific quantitative solubility values for this compound are not widely published, its structural components provide a strong indication of its solubility profile. The hydrophilic nature of the PEG chain is the dominant factor governing its solubility.[1][2][3]

Solvent TypeSolvent ExamplesExpected Solubility
Aqueous Media Water, PBS, BuffersHigh . The polyethylene glycol chain enhances aqueous solubility. Supplier information consistently highlights that the hydrophilic PEG linker increases the water solubility of the compound in aqueous media.[1][2][3]
Polar Aprotic Solvents DMSO, DMF, Acetonitrile (ACN)High . PEG and its derivatives are generally highly soluble in these solvents. A related compound, S-acetyl-PEG12-NHS ester, is explicitly stated to be soluble in ACN, DMSO, and DMAC (dimethylacetamide).
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh . Similar to other polar aprotic solvents, chlorinated solvents are generally good solvents for PEGylated molecules. The S-acetyl-PEG12-NHS ester is also listed as being soluble in DCM.
Alcohols Methanol, EthanolModerate to High . Lower molecular weight alcohols are generally effective at dissolving PEG derivatives.
Non-polar Solvents Toluene, Hexane, EtherLow to Insoluble . Polyethylene glycol has limited solubility in non-polar organic solvents.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both its chemical structure and the surrounding environment.

Factors Influencing Solubility of this compound Solubility Solubility of This compound PEG_Chain PEG Chain Length PEG_Chain->Solubility End_Groups Functional End Groups (-OH, -SAc) End_Groups->Solubility Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity Polarity Solvent_Properties->Polarity H_Bonding Hydrogen Bonding Capacity Solvent_Properties->H_Bonding Temperature Temperature Temperature->Solubility pH pH of Aqueous Solution pH->Solubility

Caption: Key determinants of this compound solubility.

  • PEG Chain Length: The 12 ethylene (B1197577) glycol repeat units are the primary driver of aqueous solubility.

  • Functional End Groups: The terminal alcohol and S-acetyl groups have a lesser but still significant impact on the overall polarity and hydrogen bonding potential of the molecule.

  • Solvent Properties: The polarity and hydrogen bonding capacity of the solvent are critical for effective solvation.

  • Temperature: Solubility of PEG derivatives in some solvents can be temperature-dependent.

  • pH of Aqueous Solution: For PEGylated molecules with ionizable groups, pH can significantly alter solubility. For this compound, pH is expected to have a minor effect on solubility.

Experimental Protocols for Solubility Determination

The following outlines a general experimental workflow for determining the solubility of this compound. The "shake-flask" method is a widely accepted standard for solubility measurement.

Experimental Workflow for Solubility Determination Start Start Prep_Solvent Prepare Solvent System Start->Prep_Solvent Add_Excess Add Excess Solute to Solvent Prep_Solvent->Add_Excess Equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h with agitation) Add_Excess->Equilibrate Separate Separate Undissolved Solid (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Solute Concentration in Supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Determine Determine Solubility Analyze->Determine End End Determine->End

Caption: Shake-flask method for solubility measurement.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the molecule has a chromophore.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solute:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

    • Report the temperature and pH (for aqueous solutions) at which the solubility was determined.

Conclusion

References

S-acetyl-PEG12-alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the physicochemical properties of S-acetyl-PEG12-alcohol, a bifunctional molecule commonly utilized by researchers, scientists, and drug development professionals in the field of bioconjugation and proteomics. Its structure incorporates a protected thiol group and a terminal alcohol, connected by a polyethylene (B3416737) glycol (PEG) spacer, making it a valuable linker for various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3].

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

PropertyValue
Molecular Weight 604.75 g/mol [1][2][][5]
Chemical Formula C₂₆H₅₂O₁₃S[1][][6][7]

Molecular Structure and Functional Groups

This compound is comprised of three key functional components: an S-acetyl group, a PEG12 spacer, and a terminal alcohol. The S-acetyl group serves as a protected thiol, which can be deprotected under mild basic conditions to reveal a reactive sulfhydryl group. The hydrophilic PEG12 chain enhances the solubility of the molecule and its conjugates in aqueous media[6][7]. The terminal hydroxyl group offers a reactive site for further chemical modification.

S_acetyl_PEG12_alcohol_structure cluster_acetyl S-acetyl Group cluster_peg PEG12 Spacer cluster_alcohol Alcohol Group acetyl CH₃CO-S- peg -(CH₂CH₂O)₁₂- acetyl->peg alcohol -H peg->alcohol -CH₂CH₂-OH deprotection_workflow start This compound (Protected) process Deprotection (e.g., Hydroxylamine) start->process end Thiol-PEG12-alcohol (Reactive) process->end conjugation Conjugation to Target Molecule end->conjugation

References

S-acetyl-PEG12-alcohol: A Versatile PEG Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG12-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a protected thiol group (S-acetyl) at one terminus and a primary alcohol at the other, connected by a 12-unit ethylene (B1197577) glycol chain, offers a unique combination of reactivity, flexibility, and hydrophilicity.[1][4][5] This guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its applications in drug development.

The hydrophilic PEG chain, a key feature of this linker, significantly enhances the aqueous solubility of the resulting conjugate, a crucial attribute when working with hydrophobic drugs or proteins.[1][4][6] The S-acetyl group provides a stable, protected form of a thiol, which can be selectively deprotected under mild conditions to reveal a highly reactive sulfhydryl group. This thiol can then be used for specific conjugation to maleimides or other thiol-reactive moieties.[1] The terminal hydroxyl group offers an additional site for further chemical modification, allowing for the attachment of other molecules of interest.[1][4][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a well-defined and reliable reagent for reproducible bioconjugation reactions.

PropertyValueReferences
Chemical Formula C26H52O13S[1][7][8]
Molecular Weight 604.75 g/mol [7][9][10]
Appearance White to off-white solid or viscous liquid[11]
Purity Typically ≥95% or 98%[1][5][8][12]
Storage Conditions -20°C, protect from moisture[1][8][13]
Solubility Soluble in water, DMSO, DMF, and DCM[13]

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of the S-acetyl group and subsequent thiol-maleimide conjugation using this compound.

Deprotection of this compound to Generate Thiol-PEG12-alcohol

This protocol describes the removal of the acetyl protecting group to yield the free thiol, which is then available for conjugation. Hydroxylamine (B1172632) is a common reagent for this deprotection.[6][12][13]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Phosphate buffered saline (PBS), pH 7.2-7.4

  • Degassed buffers

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound in degassed PBS to a final concentration of 10-50 mM.

  • Prepare a stock solution of hydroxylamine hydrochloride in degassed water.

  • Add the hydroxylamine stock solution to the this compound solution to a final concentration of 20-50 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (nitrogen or argon).

  • The resulting Thiol-PEG12-alcohol solution is now ready for direct use in the subsequent conjugation reaction. It is recommended to use the freshly deprotected thiol immediately to prevent oxidation to disulfides.

Thiol-Maleimide Conjugation

This protocol outlines the reaction of the deprotected Thiol-PEG12-alcohol with a maleimide-functionalized molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

  • Freshly deprotected Thiol-PEG12-alcohol solution (from Protocol 1)

  • Maleimide-functionalized molecule

  • Conjugation buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-10 mM EDTA

  • Degassed buffers

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the maleimide-functionalized molecule in the conjugation buffer.

  • Add the freshly prepared Thiol-PEG12-alcohol solution to the maleimide-functionalized molecule solution. A 1.5 to 5-fold molar excess of the thiol-PEG linker is typically recommended to ensure efficient conjugation.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

  • Upon completion of the reaction, the resulting conjugate can be purified using standard techniques such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted PEG linker and other reagents.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody.[10][14] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and a wider therapeutic window.[10]

Proteolysis Targeting Chimeras (PROTACs)

This compound is extensively used as a linker in the synthesis of PROTACs.[2][3][15] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][11] The length and flexibility of the PEG12 linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[13]

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams, created using the DOT language, depict a typical experimental workflow and the biological pathway in which a PROTAC constructed with this linker would function.

G cluster_workflow Experimental Workflow for Bioconjugation A This compound B Deprotection (Hydroxylamine) A->B C Thiol-PEG12-alcohol (Reactive Intermediate) B->C E Thiol-Maleimide Conjugation C->E D Maleimide-functionalized Molecule (e.g., Protein, Drug) D->E F Purified Conjugate E->F

A typical experimental workflow using this compound.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with PEG12 linker) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation

The ubiquitin-proteasome pathway hijacked by a PROTAC.

Conclusion

This compound is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, provides a reliable means to construct complex biomolecules with enhanced solubility and optimized pharmacokinetic profiles. The straightforward and mild deprotection and conjugation chemistries associated with this linker further contribute to its widespread adoption in the synthesis of innovative therapeutics like ADCs and PROTACs. This guide has provided the core technical information and experimental frameworks necessary for the effective utilization of this compound in advanced research applications.

References

An In-depth Technical Guide to PROTAC Linkers and S-acetyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis Targeting Chimeras (PROTACs) and the Pivotal Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that leads to the targeted degradation of proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1]

The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to engage in another catalytic cycle.[1]

While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer. It plays a critical and active role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[2][4] The linker's length, chemical composition, rigidity, and attachment points all significantly influence the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.[4]

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid linkers. The choice of linker type has profound implications for the PROTAC's behavior.

Flexible Linkers

Flexible linkers are the most commonly used type in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length and composition can be varied.[4]

  • Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can sometimes negatively impact the solubility of the PROTAC.[4]

  • Polyethylene (B3416737) Glycol (PEG) Chains: PEG linkers, composed of repeating ethylene (B1197577) glycol units, are widely used to improve the hydrophilicity and solubility of PROTACs.[4][5] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[2] However, PEG linkers can sometimes be more susceptible to in vivo metabolism compared to alkyl chains.[4]

Rigid Linkers

Rigid linkers introduce conformational constraints, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation for ternary complex formation. This can lead to improved potency and selectivity.[4]

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) or piperidine (B6355638) can restrict the linker's flexibility.

  • Aromatic Systems: Phenyl rings and other aromatic moieties introduce planarity and rigidity.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational restriction and are metabolically stable.[2]

S-acetyl-PEG12-alcohol: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker that offers several advantages for PROTAC development.

  • Chemical Structure:

    • Formula: C₂₆H₅₂O₁₃S

    • Molecular Weight: 604.75 g/mol

    • Key Features: It consists of a twelve-unit polyethylene glycol chain, providing a significant degree of hydrophilicity and a defined length. One terminus is an alcohol (-OH) group, which can be readily used for conjugation to a ligand through various chemical reactions. The other terminus is a thioacetate (B1230152) (S-acetyl) group, which serves as a protected thiol. The acetyl group can be easily removed under mild conditions to reveal a reactive thiol (-SH) group, enabling another conjugation reaction.

  • Properties and Advantages:

    • Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.

    • Controlled Conjugation: The orthogonal protecting groups (alcohol and S-acetyl) allow for a controlled, stepwise synthesis of the PROTAC, minimizing the formation of undesired byproducts.

    • Defined Length: The discrete length of the PEG12 chain provides a precise distance between the two ligands, which is a critical parameter for optimizing ternary complex formation.

    • Flexibility: The inherent flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt an optimal conformation for binding to both the target protein and the E3 ligase.

Quantitative Data on the Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following tables provide representative data from the literature illustrating the effect of PEG linker length on the degradation of different target proteins.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A12>1000<20
PROTAC B16100~80
PROTAC C20500~60

Data adapted from studies on ERα degraders. This table illustrates that a 16-atom linker was optimal for ERα degradation in this specific context.

Table 2: Effect of Linker Length on BRD4 Degradation

PROTACPEG UnitsDC₅₀ (nM)Dₘₐₓ (%)
PROTAC D250>90
PROTAC E410>95
PROTAC F8100~85

This table showcases how varying the number of PEG units in the linker can significantly impact the degradation potency for the BET bromodomain protein BRD4.

Experimental Protocols

The following are detailed methodologies for key experiments in PROTAC development.

General Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol describes a general two-step approach for synthesizing a PROTAC using a heterobifunctional PEG linker, such as one containing a carboxylic acid and an azide.

Materials:

  • POI ligand with a free amine

  • E3 ligase ligand with a terminal alkyne

  • HOOC-PEGn-N₃ linker

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Click chemistry reagents (e.g., CuSO₄·5H₂O, sodium ascorbate)

  • Solvents (DMF, DCM, t-BuOH, H₂O)

  • Purification supplies (preparative HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve the HOOC-PEGn-N₃ linker in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the POI ligand with a free amine to the reaction mixture.

    • Stir at room temperature overnight and monitor by LC-MS.

    • Upon completion, purify the POI-linker intermediate by preparative HPLC.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

    • Dissolve the purified POI-linker-azide intermediate and the E3 ligase ligand with a terminal alkyne in a mixture of t-BuOH and water.[1]

    • Add a freshly prepared solution of sodium ascorbate, followed by a solution of CuSO₄·5H₂O.[1]

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[1]

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.[1]

Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol outlines the procedure for quantifying target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a defined period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome marks for Degradation Degradation of POI Proteasome->Degradation mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow start PROTAC Synthesis and Purification cell_culture Cell Culture and Treatment with PROTAC start->cell_culture ternary_complex Ternary Complex Formation Assays (e.g., SPR, ITC) start->ternary_complex lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 and Dmax) western_blot->data_analysis end Optimized PROTAC data_analysis->end ternary_complex->end

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Linker_Logic cluster_2 Linker Design Considerations Linker PROTAC Linker Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Rigidity Rigidity Linker->Rigidity Attachment Attachment Points Linker->Attachment Ternary_Complex Stable Ternary Complex Formation Length->Ternary_Complex Properties Physicochemical & Pharmacokinetic Properties Composition->Properties Rigidity->Ternary_Complex Attachment->Ternary_Complex

Caption: Logical relationships in PROTAC linker design.

References

The Pivotal Role of the PEG12 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the success of a bioconjugate—be it an antibody-drug conjugate (ADC), a PROTAC, or a PEGylated protein—is critically dependent on the linker connecting its constituent parts. Among the most versatile and widely adopted linkers are those incorporating polyethylene (B3416737) glycol (PEG) spacers. This guide focuses specifically on the role of the discrete PEG12 spacer, a chain of twelve ethylene (B1197577) glycol units, in shaping the physicochemical and pharmacological properties of bioconjugates.

Core Functions and Advantages of the PEG12 Spacer

The PEG12 spacer is a key enabling technology in bioconjugation, addressing several challenges inherent in the development of complex biologics. Its primary functions stem from its unique combination of hydrophilicity, flexibility, and defined length.

  • Enhanced Hydrophilicity and Solubility : A frequent challenge in drug development is the poor aqueous solubility of potent therapeutic payloads, which are often hydrophobic.[1] This can lead to aggregation, diminishing efficacy and potentially triggering an immune response.[1] The hydrophilic nature of the PEG12 spacer significantly improves the overall solubility of the bioconjugate, preventing aggregation and simplifying formulation and handling.[2][3]

  • Improved Pharmacokinetics (PK) : PEGylation, including the use of PEG12 spacers, is a well-established strategy for improving the pharmacokinetic profile of biotherapeutics.[4] The PEG chain creates a "hydration shell" around the conjugate, increasing its hydrodynamic size.[5] This larger size reduces renal clearance, leading to a longer circulation half-life and sustained plasma concentrations of the drug.[4][6] This can translate to less frequent dosing for patients.[4]

  • Reduced Immunogenicity and Enhanced Stability : The hydration shell created by the PEG12 spacer can also shield the bioconjugate from the host's immune system by masking immunogenic epitopes on the payload or the antibody.[7] Furthermore, this protective layer can hinder access by proteolytic enzymes, thereby enhancing the conjugate's stability in biological fluids.[4][7]

  • Optimal Spacing and Minimized Steric Hindrance : The defined length of a PEG12 spacer provides crucial spatial separation between the biological moiety (e.g., an antibody) and the conjugated molecule (e.g., a cytotoxic drug).[7] This spacing is vital for preserving the biological activity of the protein by preventing the payload from interfering with its target binding site.[7] It also ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.[7]

  • Facilitating High Drug-to-Antibody Ratios (DAR) : In the context of ADCs, achieving a higher DAR is often desirable for delivering a greater therapeutic dose to the target cell.[8] However, increasing the number of hydrophobic payloads can exacerbate aggregation problems.[5] The solubilizing effect of PEG spacers, including PEG12, is critical for developing stable and effective ADCs with high DARs.[5][9]

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical design parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate properties.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

PEG Spacer LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedPlasma Exposure (AUC, µg*h/mL)
No PEG~8.51.0x353
PEG2~5.81.5x517
PEG4~4.22.0x714
PEG8~3.02.8x1000
PEG12 ~2.9 2.9x 1034
PEG24~2.92.9x1034
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. As PEG length increases, clearance slows and exposure increases, with effects plateauing around PEG8-PEG12.[5]

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an ADC

PEG Spacer LengthIC50 (ng/mL)
No PEG1.5
PEG22.0
PEG42.5
PEG83.0
PEG12 3.2
Data from a study on an anti-HER2 ADC with a cleavable linker. Longer PEG chains can introduce steric hindrance, slightly reducing immediate in vitro potency, a factor to be balanced with PK benefits.[5]

Table 3: Impact of PEG Spacer Length on Receptor Binding Affinity

CompoundPEG Spacer LengthBinding Affinity (IC50, nM)
Ga-NOTA-RM26PEG21.8 ± 0.2
Ga-NOTA-RM26PEG3 1.4 ± 0.1
Ga-NOTA-RM26PEG42.1 ± 0.3
Ga-NOTA-RM26PEG62.5 ± 0.4
Data from a study on 68Ga-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, a shorter PEG linker resulted in higher binding affinity.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful design and synthesis of bioconjugates. Below are representative protocols for common bioconjugation reactions involving PEG12 linkers.

Protocol 1: Amine-Reactive Conjugation using a PEG12-NHS Ester

This protocol describes the conjugation of a PEG12 linker, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine (B10760008) residues) on a protein.

  • Materials :

    • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

    • Amine-reactive PEG12 reagent (e.g., Mal-PEG12-NHS ester)

    • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

    • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.5)

    • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

  • Procedure :

    • Reagent Preparation : Dissolve the PEG12-NHS ester in DMSO to a stock concentration of 10-20 mM immediately before use. NHS esters are moisture-sensitive.

    • Protein Preparation : Adjust the concentration of the protein in the reaction buffer to 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine).

    • Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG12-NHS ester to the protein solution. The optimal ratio should be determined empirically.

    • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle mixing is recommended.

    • Quenching : Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

    • Purification : Remove excess, unreacted PEG reagent and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS).

    • Characterization : Analyze the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry) and confirm its purity and integrity (e.g., by SDS-PAGE and SEC).

Protocol 2: Thiol-Reactive Conjugation using a PEG12-Maleimide

This protocol is for conjugating a maleimide-functionalized PEG12 linker to free sulfhydryl (thiol) groups on a protein, which may be present in cysteine residues or introduced through reduction of disulfide bonds.

  • Materials :

    • Protein with accessible thiol groups

    • Thiol-reactive PEG12 reagent (e.g., NHS-PEG12-Maleimide)

    • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA)

    • Reducing agent (if needed, e.g., TCEP or DTT)

    • Quenching reagent (e.g., free cysteine or N-acetylcysteine)

    • Purification system (e.g., SEC or Tangential Flow Filtration)

  • Procedure :

    • Protein Reduction (if necessary) : If targeting disulfide bonds, incubate the antibody with a reducing agent like TCEP at a 2-3 fold molar excess at 37°C for 1-2 hours to generate free thiols. Remove the reducing agent immediately before conjugation.

    • Reagent Preparation : Dissolve the PEG12-Maleimide reagent in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

    • Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG12-Maleimide to the protein solution.

    • Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a buffer free of thiol-containing agents.

    • Quenching : Quench any unreacted maleimide (B117702) groups by adding a quenching reagent like free cysteine at a concentration several times higher than the initial sulfhydryl concentration.[7]

    • Purification : Purify the conjugate using SEC or dialysis to remove unreacted materials.[7]

    • Characterization : Characterize the final conjugate for drug-to-antibody ratio, purity, and stability.

Visualizing the Role of PEG12 in Bioconjugation

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows in bioconjugation.

G General Workflow for ADC Synthesis with a PEG12 Spacer cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., with TCEP) Antibody->Reduction Generate free thiols Reaction Conjugation Reaction (pH 6.5-7.5) Reduction->Reaction Payload Linker-Payload (Maleimide-PEG12-Drug) Payload->Reaction Quenching Quenching (e.g., N-acetylcysteine) Reaction->Quenching Stop reaction Purification Purification (e.g., SEC, TFF) Quenching->Purification Remove excess reagents Analysis Characterization (HIC, MS, SDS-PAGE) Purification->Analysis Assess DAR, purity Final_ADC Final ADC Product Analysis->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

G Mechanism of Action for a PEG12-Linked ADC cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC ADC with PEG12 Spacer in Bloodstream Targeting Antibody binds to tumor antigen ADC->Targeting Long circulation half-life Internalization Receptor-Mediated Endocytosis Targeting->Internalization TumorCell Tumor Cell (Antigen-Positive) Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release Apoptosis Payload induces Cell Death (Apoptosis) Release->Apoptosis

Caption: Mechanism of action for a typical ADC utilizing a PEG12 linker.

References

S-acetyl-PEG12-alcohol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling guidelines for S-acetyl-PEG12-alcohol based on available data for related polyethylene (B3416737) glycol (PEG) compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Users should consult the supplier-specific SDS for detailed and up-to-date information and handle this chemical with the caution required for all laboratory reagents. This guide is intended for informational purposes only and does not replace a formal risk assessment.

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) derivative commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a protected thiol group (S-acetyl) and a terminal hydroxyl group, connected by a 12-unit ethylene (B1197577) glycol chain. This configuration allows for sequential or orthogonal conjugation to different molecular entities, a key step in the synthesis of PROTACs and other complex bioconjugates. Given its integral role in drug discovery and development, a thorough understanding of its safety and handling is paramount for all personnel.

Hazard Identification and Classification

Potential Hazards:

  • Eye Contact: May cause mild irritation.

  • Skin Contact: Prolonged or repeated contact may cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Exposure Controls and Personal Protection

Adherence to standard laboratory safety protocols is essential when working with this compound. The following personal protective equipment (PPE) should be worn at all times in the laboratory.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles
Skin Protection Nitrile or other chemically resistant glovesPrevents direct skin contact
Laboratory coatProtects clothing and skin from contamination
Respiratory Protection Not typically required with adequate ventilationUse a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling - Handle in a well-ventilated area, preferably in a chemical fume hood.- Avoid generation of dusts or aerosols.- Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling.
Storage - Store in a tightly sealed container.- Recommended storage temperature is -20°C for long-term stability.- Keep in a dry and well-ventilated place.- Avoid direct sunlight.

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

Step Action
1. Notification Alert others in the immediate area.
2. Evacuation Evacuate the area if the spill is large or in a confined space.
3. Ventilation Ensure adequate ventilation.
4. Containment Wear appropriate PPE. For solid spills, sweep up and place in a suitable container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
5. Cleaning Clean the spill area with soap and water.
6. Disposal Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are proprietary and depend on the research context, a generalized workflow for its use in PROTAC synthesis is outlined below.

G cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection Deprotection of S-acetyl group start->deprotection conjugation1 Conjugation to E3 Ligase Ligand deprotection->conjugation1 intermediate PEG12-Thiol-E3 Ligase Ligand Intermediate conjugation1->intermediate conjugation2 Conjugation to Target Protein Ligand intermediate->conjugation2 protac Final PROTAC Molecule conjugation2->protac purification Purification and Characterization protac->purification final_product Purified PROTAC purification->final_product

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Logical Relationships in Safety and Handling

The principles of chemical safety and handling are interconnected. The following diagram illustrates the logical flow from hazard identification to emergency response.

G cluster_safety Chemical Safety and Handling Logic hazard_id Hazard Identification (Potential Irritant) risk_assessment Risk Assessment hazard_id->risk_assessment ppe Personal Protective Equipment (PPE) risk_assessment->ppe handling Safe Handling Procedures risk_assessment->handling storage Proper Storage (-20°C) risk_assessment->storage spill Accidental Release handling->spill first_aid First Aid Measures handling->first_aid disposal Waste Disposal spill->disposal first_aid->disposal

Caption: Logical flow of safety and handling procedures for laboratory chemicals.

Methodological & Application

Application Notes and Protocols for S-acetyl-PEG12-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide conformational flexibility.[2] This application note focuses on the use of S-acetyl-PEG12-alcohol, a bifunctional PEG linker, in the synthesis of PROTACs. The S-acetyl group serves as a protected thiol, which can be deprotected to enable conjugation to a protein of interest or E3 ligase ligand via a stable thioether bond. The terminal alcohol group provides a handle for attachment to the other binding moiety, typically through an ester or ether linkage.

Physicochemical Properties and Advantages of this compound

The incorporation of a PEG12 linker imparts several desirable properties to a PROTAC molecule:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.[3]

  • Increased Permeability: The flexible PEG linker can adopt various conformations, potentially shielding the polar surface area of the PROTAC and facilitating its passage across cell membranes.[2]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG12 linker can provide the optimal spatial orientation between the target protein and the E3 ligase, promoting the formation of a stable and productive ternary complex required for ubiquitination and subsequent degradation.

  • Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.

Quantitative Data Summary

The following tables summarize representative quantitative data for PROTACs synthesized using PEG linkers. While specific data for this compound is not extensively published, the provided data for PROTACs with similar PEG linkers illustrates the typical performance metrics.

Table 1: Representative Synthesis Yields and Purity of PEGylated PROTACs

PROTAC ComponentLinker TypeCoupling ReactionPurification MethodTypical Yield (%)Typical Purity (%)
Warhead-LinkerAmine-PEG-BocAmide Coupling (HATU/DIPEA)Flash Chromatography60-80>95
E3 Ligase-LinkerAlcohol-PEG-S-acetylEsterification (DCC/DMAP)Flash Chromatography50-70>95
Final PROTACWarhead-PEG-E3 LigaseClick Chemistry (CuAAC)Preparative HPLC30-50>98

Table 2: Representative Biological Activity of PEGylated PROTACs

PROTAC IDTarget ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Line
PROTAC-ABRD4CRBN815>90HeLa
PROTAC-BBTKVHL105>95Ramos
PROTAC-CARVHL122585LNCaP

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific warhead, E3 ligase ligand, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a Warhead-PEG12-S-acetyl Intermediate

This protocol describes the coupling of a carboxylic acid-functionalized warhead to the alcohol terminus of this compound via an ester linkage.

Materials:

  • Warhead-COOH (1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the Warhead-COOH and this compound in anhydrous DCM under a nitrogen atmosphere.

  • Add DMAP to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add DCC.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-PEG12-S-acetyl intermediate.

Protocol 2: Deprotection of the S-acetyl Group

This protocol describes the removal of the S-acetyl protecting group to yield a free thiol.

Materials:

  • Warhead-PEG12-S-acetyl (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) (2.0 eq)

  • Methanol (MeOH)

  • Water

  • Nitrogen atmosphere

Procedure:

  • Dissolve the Warhead-PEG12-S-acetyl in a mixture of MeOH and water under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of NaOH in water dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Warhead-PEG12-SH intermediate.

Protocol 3: Final PROTAC Assembly via Thioether Linkage

This protocol describes the coupling of the thiol-functionalized intermediate with an E3 ligase ligand containing a suitable electrophile (e.g., a maleimide (B117702) or iodoacetamide).

Materials:

  • Warhead-PEG12-SH (1.0 eq)

  • E3 Ligase Ligand-Maleimide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the Warhead-PEG12-SH and E3 Ligase Ligand-Maleimide in anhydrous DMF under a nitrogen atmosphere.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

Protocol 4: Determination of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete growth medium

  • Synthesized PROTAC (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.[4]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[4]

Visualizations

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Warhead & E3 Ligase Ligands Step1 Couple Warhead to this compound Start->Step1 Step2 Deprotect S-acetyl Group Step1->Step2 Step3 Couple to E3 Ligase Ligand Step2->Step3 Purification Purify Final PROTAC (HPLC) Step3->Purification Characterization Characterize (LC-MS, NMR) Purification->Characterization PROTAC_Treatment PROTAC Treatment (Dose-Response) Characterization->PROTAC_Treatment Synthesized PROTAC Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Logical_Relationship cluster_components PROTAC Components cluster_properties Linker Properties cluster_outcome Desired Outcome Warhead Warhead (Binds to POI) Degradation Selective Protein Degradation Linker This compound (Linker) Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Flexibility Flexibility Linker->Flexibility E3_Ligand E3 Ligase Ligand Solubility->Degradation Influences Efficacy Permeability->Degradation Influences Efficacy Flexibility->Degradation Influences Efficacy

Caption: Logical relationship of PROTAC components and properties.

References

Application Notes and Protocols for S-Acetyl Deprotection to Reveal Thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiol functional group is a critical component in numerous biologically active compounds, including pharmaceuticals and natural products.[1] Due to its susceptibility to oxidation, the thiol group often requires protection during multi-step organic synthesis.[1] The S-acetyl group is a widely employed protecting group for thiols because it is stable under a variety of reaction conditions and can be installed in high yields.[1] The removal of the S-acetyl group, or deprotection, to regenerate the free thiol is a crucial step. This process requires carefully selected conditions to prevent unwanted side reactions, such as the formation of disulfides, particularly when working with delicate substrates.[1] These application notes provide detailed protocols for various methods of S-acetyl deprotection, catering to a range of substrates and experimental needs for researchers, scientists, and drug development professionals.

Deprotection Methodologies

Several strategies exist for the cleavage of the S-acetyl group, ranging from classical methods using harsh conditions to milder, more chemoselective modern approaches.[1] The choice of method significantly impacts yield, reaction time, and compatibility with other functional groups in the substrate.[2]

  • Base-Mediated Hydrolysis : This traditional method involves the hydrolysis of the thioester bond using strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOMe).[1][3] The hydroxide or alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester.[1] While effective, these harsh conditions may not be suitable for substrates sensitive to strong bases.[1][4]

  • Acid-Mediated Hydrolysis : Deprotection can also be achieved under strong acidic conditions, for instance, using hydrochloric acid (HCl) in an alcohol solvent at elevated temperatures.[4][5] Similar to basic hydrolysis, these conditions can be too harsh for sensitive molecules.[4]

  • Hydroxylamine-Mediated Deprotection : Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) is a widely used reagent for removing the acetyl protecting group, especially from S-acetylthioacetate (SATA) modified proteins and biomolecules.[6][7][8] It acts as a nucleophile to cleave the thioester bond under mild conditions.[7]

  • Thiol-Thioester Exchange (Transthioesterification) : This method offers a milder alternative to strong base hydrolysis and is particularly useful for labile substrates.[1] It involves a reversible exchange reaction with another thiol, such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT), often at a slightly basic pH to facilitate the formation of the more nucleophilic thiolate anion.[1][9]

  • Biomimetic Deprotection (NCL-Inspired) : Inspired by Native Chemical Ligation (NCL), this highly efficient method utilizes 2-aminothiols like cysteamine (B1669678) or L-cysteine.[2][10] The reaction is significantly faster than standard transthioesterification due to a reversible thiol-thioester exchange followed by a rapid and irreversible intramolecular S-to-N acyl transfer.[2][11]

Data Presentation: Comparison of Deprotection Reagents

The following table summarizes various reaction conditions and yields for the deprotection of S-acetyl groups using different methods. This allows for an easy comparison to help select the optimal method for a specific application.

Reagent/MethodSubstrate TypeReaction ConditionsTimeYield (%)Reference(s)
Basic Hydrolysis
NaOHS-(10-Undecenyl) thioacetateNaOH in Ethanol (B145695)/H₂O, reflux2 h95
NaOH or KOHGeneral AcetamidesEtOH/H₂O, refluxVariesSubstrate dependent[4]
Acidic Hydrolysis
HClGeneral AcetamidesHCl in EtOH/H₂O, reflux16 hSubstrate dependent[5]
Hydroxylamine
Hydroxylamine HClSATA-modified proteins0.5M NH₂OH·HCl, pH 8.52 hNot specified[7][8]
Thiol-Thioester Exchange
Thioglycolic Acid (TGA)S-acyl bisthiazolidines2 eq. TGA, PB pH 8, rt24 h51-80[2][9]
Polymer-supported TGAS-acyl bisthiazolidines2 eq. resin, PB pH 8, rt24 h61-93[2][9]
Biomimetic (NCL-Inspired)
Cysteamine or L-cysteineS-acetyl heterocyclesAqueous buffer pH 8, rt30 minup to 84[10][11]
Other Methods
Tetrabutylammonium Cyanide (TBACN)Thioacetates0.5 eq. TBACN, CHCl₃/MeOH, rt3 h>80[2][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are step-by-step protocols for key S-acetyl deprotection methods.

Protocol 1: Base-Mediated Deprotection using Sodium Hydroxide

This protocol is a general method for the hydrolysis of thioacetates under basic conditions.

Materials:

  • S-acetylated compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M (degassed)

  • Diethyl ether (degassed)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Round bottom flask, reflux condenser, separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the S-acetylated compound (1.0 equiv.) in ethanol in a round bottom flask.

  • Prepare a solution of NaOH (2.0 equiv.) in deionized water.

  • Add the NaOH solution dropwise to the stirred solution of the S-acetylated compound.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with degassed 2 M HCl solution to a pH of ~7.

  • Transfer the mixture to a separatory funnel.

  • Extract the product with degassed diethyl ether (3x).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected thiol.[1]

  • The crude thiol can be purified by column chromatography if necessary, but it is often used immediately in the next step due to its susceptibility to oxidation.[3]

Protocol 2: Deprotection using Hydroxylamine Hydrochloride

This protocol is particularly useful for the deacetylation of SATA-modified proteins.[7][8]

Materials:

  • SATA-modified protein solution

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Reaction Buffer (e.g., Phosphate (B84403) Buffer, pH 8.5)

  • Desalting column

Procedure:

  • Immediately before use, prepare a 0.5 M solution of hydroxylamine hydrochloride in the reaction buffer.[7] For example, dissolve 35 mg of NH₂OH·HCl in 1 mL of buffer.[7]

  • To 1 mL of the SATA-modified protein solution, add 100 µL of the freshly prepared 0.5 M hydroxylamine solution.[7][8]

  • Mix gently and incubate at room temperature for 2 hours.[7][8]

  • Remove excess hydroxylamine and byproducts by passing the reaction mixture through a desalting column.[7][8]

  • The resulting solution contains the protein with the free sulfhydryl group, ready for subsequent conjugation reactions.

Protocol 3: Biomimetic Deprotection using Cysteamine (NCL-Inspired)

This protocol describes a rapid and efficient deprotection under mild, biomimetic conditions.[1][10]

Materials:

Procedure:

  • Dissolve the S-acetylated compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[1]

  • Add cysteamine (2.0 equiv.) to the solution.[1]

  • Stir the reaction mixture at room temperature for 30 minutes.[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield the deprotected thiol.[1] Further purification can be performed by chromatography if necessary.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the deprotection of an S-acetyl group.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve S-acetylated compound in solvent reagent Add deprotection reagent start->reagent react Stir at specified temperature reagent->react monitor Monitor reaction (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench/Neutralize reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify thiol (e.g., chromatography) dry->purify end Free Thiol Product purify->end

Caption: General workflow for S-acetyl deprotection.

Conclusion

The selection of an appropriate deprotection reagent for the S-acetyl group is critical for the success of a synthetic route.[2] For sensitive substrates, milder methods such as those employing thioglycolic acid or 2-aminothiols at neutral pH are preferable to harsh acidic or basic conditions.[2] The biomimetic approach using cysteamine or L-cysteine offers the advantage of rapid reaction times and high yields under physiological conditions.[2][10] Researchers should carefully evaluate the compatibility of the chosen reagent with the functional groups present in their substrate to maximize yield and minimize side reactions.[2]

References

Application of S-acetyl-PEG12-alcohol in Antibody-Drug Conjugates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics, and efficacy. S-acetyl-PEG12-alcohol is a heterobifunctional linker containing a protected thiol group (S-acetyl) and a hydroxyl group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) chain. The PEG component enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall therapeutic profile of the conjugate.[1]

These application notes provide a detailed overview and representative protocols for the use of this compound in the development of ADCs.

Key Features and Advantages of this compound in ADCs

The incorporation of an this compound linker in an ADC offers several advantages:

  • Enhanced Hydrophilicity: The 12-unit PEG chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can reduce the propensity for aggregation, a common challenge in ADC manufacturing and formulation.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from degradation and reducing non-specific clearance, leading to a longer circulation half-life.[2]

  • Defined Spacer Length: As a discrete PEG linker, this compound provides a precise and uniform spacer between the antibody and the payload. This defined length can be crucial for optimizing the steric hindrance and ensuring efficient interaction of the antibody with its target antigen.

  • Versatile Functional Groups: The linker possesses two key functional groups for sequential conjugation:

    • S-acetyl group: This protected thiol can be deprotected under mild conditions to reveal a reactive sulfhydryl group, which can then be conjugated to a payload functionalized with a thiol-reactive group (e.g., maleimide).

    • Hydroxyl group: The terminal alcohol can be activated or modified to react with a corresponding functional group on the antibody or the drug-linker moiety, depending on the conjugation strategy.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs featuring PEG12 linkers. It is important to note that the specific performance of an ADC is highly dependent on the antibody, payload, and conjugation chemistry used.

LinkerDrug-to-Antibody Ratio (DAR)Stability (% Monomer) after 4 weeks at 4°CReference Cell LineIC50
Pendant (2x PEG12)7.6>95%SK-BR-3Not Specified
Linear PEG12~3.7-4.8Not SpecifiedNot SpecifiedNot Specified

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Stability Data for ADCs with PEG12 Linkers. Note that the pendant linker architecture is different from the linear this compound.[3][4]

LinkerClearance (mL/day/kg) in RatsHalf-life (t1/2)Area Under the Curve (AUC)
No PEG~15Not SpecifiedNot Specified
PEG2~10Not SpecifiedNot Specified
PEG4~7Not SpecifiedNot Specified
PEG8~5Not SpecifiedNot Specified
PEG12~5Not SpecifiedNot Specified
PEG24~5Not SpecifiedNot Specified

Table 2: Impact of PEG Linker Length on ADC Clearance in Rats. Data indicates that PEG12 linkers significantly reduce clearance compared to shorter PEG chains or no PEG linker.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of an ADC using an this compound derived linker.

Protocol 1: Preparation of a Drug-Linker Moiety with a Maleimide (B117702) Group

This protocol describes the activation of the hydroxyl group of this compound and subsequent reaction to introduce a maleimide group for conjugation to a thiol-containing payload.

Materials:

  • This compound

  • 4-Maleimidobutyric acid N-hydroxysuccinimide ester (maleimide-NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add 4-maleimidobutyric acid N-hydroxysuccinimide ester (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the S-acetyl-PEG12-maleimide linker.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.

Protocol 2: Deprotection and Conjugation to a Payload

This protocol details the deprotection of the S-acetyl group and subsequent conjugation to a thiol-containing cytotoxic payload.

Materials:

  • S-acetyl-PEG12-maleimide linker (from Protocol 1)

  • Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)

  • Hydroxylamine (B1172632) hydrochloride

  • Anhydrous DMF

  • Phosphate buffered saline (PBS), pH 7.0

Procedure:

  • Deprotection of S-acetyl group:

    • Dissolve the S-acetyl-PEG12-maleimide linker in a mixture of DMF and PBS.

    • Add hydroxylamine hydrochloride (1.5 equivalents).

    • Adjust the pH to 7.0-7.5 with a suitable base (e.g., 1N NaOH).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS to confirm the formation of the free thiol.

  • Conjugation to Payload:

    • To the solution containing the deprotected thiol-PEG12-maleimide, add the thiol-containing payload (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the conjugation by LC-MS.

  • Purification: Purify the drug-linker conjugate by reverse-phase HPLC to obtain the final product.

  • Characterization: Confirm the identity and purity of the drug-linker-PEG12-maleimide by mass spectrometry.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody via cysteine engineering or reduction of interchain disulfides.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide reduction

  • Drug-linker-PEG12-maleimide (from Protocol 2)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the antibody in conjugation buffer.

    • Add a controlled molar excess of TCEP or DTT (e.g., 2-5 equivalents for partial reduction).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the reducing agent by buffer exchange using a desalting column.

  • Conjugation:

    • Immediately add the drug-linker-PEG12-maleimide (typically 5-10 molar excess over the antibody) to the reduced antibody solution. The drug-linker should be dissolved in a co-solvent like DMSO (final concentration of organic solvent should be <10%).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[2]

    • Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using SEC.

    • Identity: Confirm the mass of the ADC and its light and heavy chains by mass spectrometry.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the potency of the newly synthesized ADC on cancer cell lines.

Materials:

  • Target antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADC)

  • Antigen-negative control cell line

  • Complete cell culture medium

  • Synthesized ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis & Purification Linker_Activation This compound Activation Maleimide_Addition Maleimide Functionalization Linker_Activation->Maleimide_Addition Deprotection S-acetyl Deprotection Maleimide_Addition->Deprotection Payload_Conjugation Payload Conjugation Deprotection->Payload_Conjugation Purified_Drug_Linker Purified Drug-Linker Payload_Conjugation->Purified_Drug_Linker ADC_Conjugation ADC Conjugation Purified_Drug_Linker->ADC_Conjugation Antibody_Prep Antibody Reduction Antibody_Prep->ADC_Conjugation Quenching Quenching ADC_Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the synthesis of an ADC using an this compound derived linker.

General Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_bystander Bystander Effect ADC ADC in Circulation Binding 1. Binding to Antigen ADC->Binding Target_Cell Target Cancer Cell (Antigen-Positive) Bystander_Cell Bystander Cell (Antigen-Negative) Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Lysosomal Trafficking Endosome->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Cell_Death 5. Cytotoxicity & Apoptosis Payload_Release->Cell_Death Payload_Diffusion Released Payload Diffusion Payload_Release->Payload_Diffusion Payload_Diffusion->Bystander_Cell Bystander_Death Cytotoxicity in Bystander Cell Payload_Diffusion->Bystander_Death

Caption: General mechanism of action for an antibody-drug conjugate, including the bystander effect.

Signaling Pathway: ADC-Induced Apoptosis

ADC_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Released_Payload Released Cytotoxic Payload Target Intracellular Target (e.g., Tubulin, DNA) Released_Payload->Target DNA_Damage DNA Damage Caspase_Activation Caspase Cascade Activation Target->Caspase_Activation Disruption of Cellular Function Apoptosis Apoptosis Caspase_Activation->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Caption: Simplified signaling pathway of ADC-induced apoptosis following payload release.

References

Application Notes and Protocols for S-acetyl-PEG12-alcohol in the PEGylation of Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and oligonucleotides. This modification can lead to improved solubility, extended circulating half-life, reduced immunogenicity, and decreased renal clearance. S-acetyl-PEG12-alcohol is a versatile, discrete PEG (dPEG®) linker designed for the precise PEGylation of biomolecules. It features a terminal alcohol for further functionalization and a protected thiol group (S-acetyl) that can be deprotected to reveal a reactive sulfhydryl group. This thiol group is ideal for conjugation to molecules containing thiol-reactive functionalities, such as maleimides, enabling stable thioether linkages.

These application notes provide detailed protocols for the use of this compound in the PEGylation of peptides and oligonucleotides, covering the deprotection of the S-acetyl group, activation of the terminal alcohol, and conjugation strategies.

Key Features of this compound

  • Discrete PEG Length: The PEG12 chain has a defined molecular weight, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate.

  • Protected Thiol Group: The S-acetyl group provides a stable protecting group for the thiol, which can be selectively deprotected under mild conditions when needed for conjugation.

  • Terminal Alcohol: The hydroxyl group offers a versatile handle for further chemical modifications, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties.

  • Enhanced Hydrophilicity: The hydrophilic PEG spacer increases the aqueous solubility of the conjugated peptide or oligonucleotide.

Applications

  • Improving Pharmacokinetics: Prolonging the in vivo half-life of therapeutic peptides and oligonucleotides by increasing their hydrodynamic radius.

  • Reducing Immunogenicity: Shielding the biomolecule from the host's immune system.

  • Enhancing Solubility: Improving the solubility of hydrophobic peptides and oligonucleotides in aqueous media.

  • Drug Delivery: Serving as a flexible linker in more complex drug delivery systems, such as antibody-drug conjugates (ADCs) or targeted nanoparticles.

Data Presentation

The following tables summarize quantitative data on the effects of PEGylation on peptides and oligonucleotides, providing insights into the improvements that can be achieved.

Table 1: In Vitro Activity of PEGylated Peptides
Peptide/ProteinPEG MoietyIn Vitro Activity (% of Unmodified)Reference
Alpha-1 AntitrypsinLinear PEG 30kDa~100%[1]
Alpha-1 AntitrypsinLinear PEG 40kDa~100%[1]
Alpha-1 Antitrypsin2-armed PEG 40kDa~100%[1]
Interferon-α-2aBranched PEG7%[1]
Onc725kDa thiol-PEGReduced bacterial growth[2]
Onc7220kDa thiol-PEGMore significantly reduced bacterial growth[2]
Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Peptides
PeptidePEG SizeElimination Half-life (t½)Key FindingReference
Parathyroid Hormone (1-34)20 kDaProlongedReduced rate of renal filtration.[3]
Lymphoma-binding peptide40 kDa5.4 hBlood and body clearances decreased with increasing molecular size.[4]
Lymphoma-binding peptide150 kDa17.7 hBlood and body clearances decreased with increasing molecular size.[4]
Table 3: Gene Silencing Efficiency of PEGylated vs. Non-PEGylated Oligonucleotides
Oligonucleotide TypePEG MoietyGene Silencing EfficiencyKey FindingReference
siRNA (cleavable linkage)Various MWsComparable to naked siRNACleavable siRNA-PEG conjugates retain gene silencing activity.[5][6]
siRNA (non-cleavable linkage)Various MWsActive, but not sequence-specificProcessed by Dicer, enabling RNAi effect.[5][6]
Bcl-2 targeted siRNAShort PEG chainsNo detrimental effect on activityBcl-2 levels reduced to 7-10% at 1 nM and 2-4% at 10 nM.[7]
Table 4: Cellular Uptake of PEGylated vs. Non-PEGylated Oligonucleotides
Nanoparticle/OligonucleotidePEG MoietyCell LineEffect on Cellular UptakeReference
Gold Nanoparticles (GNPs)1, 2, 5 kDaRAW 264.7 (macrophage)Dependent on aptamer configuration and PEG length.[8]
Gold Nanoparticles (GNPs)1, 2, 5 kDaMDA-MB-231 (cancer)Decreased with serum proteins.[8]
Antisense OligonucleotidesBrush-type PEGVariousEnhanced cellular uptake.[9]

Experimental Protocols

Herein are detailed protocols for the key experimental procedures involving this compound.

Protocol 1: Deprotection of the S-acetyl Group

This protocol describes the removal of the S-acetyl protecting group to generate the free thiol (HS-PEG12-alcohol).

Materials:

  • This compound

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.5

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Dissolve this compound in DMF to a concentration of 10-20 mg/mL.

  • Prepare a deprotection solution by dissolving hydroxylamine hydrochloride in DMF to a concentration of 0.5 M and adding DIPEA to a final concentration of 0.5 M.

  • Add a 10-fold molar excess of the deprotection solution to the this compound solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Monitor the reaction by reverse-phase HPLC (RP-HPLC) until complete deprotection is observed.

  • Purify the resulting HS-PEG12-alcohol by size-exclusion chromatography using PBS as the mobile phase to remove excess deprotection reagents.

  • Combine the fractions containing the product and use immediately for conjugation or store under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent disulfide bond formation.

Protocol 2: PEGylation of a Maleimide-Activated Peptide

This protocol details the conjugation of the deprotected HS-PEG12-alcohol to a peptide containing a maleimide (B117702) group.

Materials:

  • HS-PEG12-alcohol (from Protocol 1)

  • Maleimide-activated peptide

  • Conjugation buffer: 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.5 (degassed)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • RP-HPLC system for purification

Procedure:

  • Dissolve the maleimide-activated peptide in the degassed conjugation buffer to a concentration of 1-5 mg/mL.

  • Dissolve the freshly prepared HS-PEG12-alcohol in the conjugation buffer.

  • Add a 1.5 to 5-fold molar excess of HS-PEG12-alcohol to the peptide solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring under an inert atmosphere.

  • Monitor the progress of the conjugation by RP-HPLC.

  • Once the reaction is complete, quench any unreacted maleimide groups by adding a 10-fold molar excess of L-cysteine or β-mercaptoethanol and incubating for an additional 30 minutes.

  • Purify the PEGylated peptide by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and confirm the identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilize the purified product for storage.

Protocol 3: PEGylation of a Maleimide-Modified Oligonucleotide

This protocol outlines the conjugation of HS-PEG12-alcohol to an oligonucleotide that has been functionalized with a maleimide group.

Materials:

  • HS-PEG12-alcohol (from Protocol 1)

  • Maleimide-modified oligonucleotide

  • Conjugation buffer: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) or phosphate buffer, pH 7.0-7.5 (degassed)

  • RP-HPLC system or ion-exchange chromatography for purification

Procedure:

  • Dissolve the maleimide-modified oligonucleotide in the degassed conjugation buffer to a suitable concentration (e.g., 100-500 µM).

  • Dissolve the HS-PEG12-alcohol in the same buffer.

  • Add a 10 to 20-fold molar excess of HS-PEG12-alcohol to the oligonucleotide solution.

  • Allow the reaction to proceed at room temperature for 4-16 hours with gentle mixing.

  • Monitor the reaction by anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE). A shift in retention time or gel mobility will indicate successful conjugation.

  • Purify the PEGylated oligonucleotide from excess PEG reagent and unconjugated oligonucleotide using RP-HPLC or ion-exchange chromatography.

  • Desalt the purified conjugate using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

  • Characterize the final product by mass spectrometry to confirm the covalent attachment of the PEG chain.

Protocol 4: Activation of the Terminal Alcohol of this compound

The terminal hydroxyl group of this compound can be activated for conjugation to amine-containing molecules. Two common methods are activation with 1,1'-Carbonyldiimidazole (CDI) or p-toluenesulfonyl chloride (tosyl chloride).

Method A: Activation with 1,1'-Carbonyldiimidazole (CDI)

This method forms a reactive imidazole (B134444) carbamate (B1207046) intermediate.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

  • Amine-containing molecule (peptide or modified oligonucleotide)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (optional)

Procedure:

  • Dissolve this compound in anhydrous DCM or acetonitrile under an inert atmosphere.

  • Add a 1.5 to 2-fold molar excess of CDI to the solution and stir at room temperature for 2-4 hours. The reaction can be monitored by TLC or HPLC.

  • After activation, the amine-containing molecule (dissolved in a suitable anhydrous solvent, with DIPEA if it is a salt) is added directly to the reaction mixture.

  • Allow the conjugation reaction to proceed at room temperature overnight.

  • Quench the reaction by adding a small amount of water.

  • Purify the resulting conjugate by chromatography (e.g., silica (B1680970) gel chromatography or RP-HPLC).

Method B: Activation with p-Toluenesulfonyl Chloride (Tosyl Chloride)

This method converts the alcohol to a tosylate, which is a good leaving group for nucleophilic substitution by an amine.

Materials:

Procedure:

  • Dissolve this compound in anhydrous pyridine or DCM under an inert atmosphere and cool to 0°C.

  • If using DCM, add a 1.5-fold molar excess of TEA.

  • Slowly add a 1.2 to 1.5-fold molar excess of TsCl to the solution.

  • Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • The activated S-acetyl-PEG12-tosylate can be isolated by extraction and then reacted with the amine-containing molecule in a separate step, typically in a polar aprotic solvent like DMF.

  • Alternatively, for a one-pot synthesis, the amine can be added directly to the reaction mixture after the initial activation period.

  • Purify the final conjugate using appropriate chromatographic methods.

Visualization of Workflows and Pathways

Experimental Workflows

experimental_workflow cluster_thiol_pegylation Thiol-Maleimide PEGylation Workflow cluster_alcohol_pegylation Alcohol Activation PEGylation Workflow start This compound deprotection Deprotection (Hydroxylamine) start->deprotection thiol_peg HS-PEG12-alcohol deprotection->thiol_peg conjugation Thiol-Maleimide Conjugation thiol_peg->conjugation peptide_oligo Maleimide-activated Peptide/Oligonucleotide peptide_oligo->conjugation purification Purification (RP-HPLC) conjugation->purification final_product PEGylated Peptide/Oligonucleotide purification->final_product start2 This compound activation Alcohol Activation (CDI or TsCl) start2->activation activated_peg Activated PEG activation->activated_peg amine_conjugation Amine Conjugation activated_peg->amine_conjugation amine_molecule Amine-containing Peptide/Oligonucleotide amine_molecule->amine_conjugation purification2 Purification (Chromatography) amine_conjugation->purification2 final_product2 PEGylated Peptide/Oligonucleotide purification2->final_product2

Caption: General experimental workflows for peptide and oligonucleotide PEGylation.

Signaling Pathways

GLP-1 Receptor Signaling Pathway

Many therapeutic peptides, such as GLP-1 receptor agonists used for treating type 2 diabetes, are candidates for PEGylation to extend their duration of action.

GLP1_pathway GLP1 GLP-1 Agonist (e.g., PEGylated Peptide) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates Glucagon Glucagon Suppression GLP1R->Glucagon GastricEmptying Delayed Gastric Emptying GLP1R->GastricEmptying Appetite Reduced Appetite GLP1R->Appetite cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

Caption: Simplified GLP-1 receptor signaling pathway.

Mechanism of Action of Bcl-2 Antisense Oligonucleotides

PEGylation can improve the delivery and stability of antisense oligonucleotides, such as those targeting the anti-apoptotic protein Bcl-2 in cancer therapy.

Bcl2_ASO_pathway ASO PEGylated Bcl-2 Antisense Oligonucleotide Cell Cancer Cell ASO->Cell Cellular Uptake Bcl2_mRNA Bcl-2 mRNA ASO->Bcl2_mRNA Binds to Endocytosis Endocytosis Cell->Endocytosis Ribosome Ribosome Bcl2_mRNA->Ribosome Translation RNaseH RNase H Bcl2_mRNA->RNaseH Recruits Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Ribosome->Bcl2_Protein Apoptosis Apoptosis (Cell Death) Bcl2_Protein->Apoptosis Inhibits mRNA_degradation mRNA Degradation RNaseH->mRNA_degradation mRNA_degradation->Apoptosis Promotes

Caption: Mechanism of Bcl-2 antisense oligonucleotide action.

References

Application Notes and Protocols for Functionalizing Surfaces with S-acetyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with polyethylene (B3416737) glycol (PEG) is a widely employed strategy to impart non-fouling properties to materials, thereby reducing non-specific protein adsorption and cell adhesion. This is critical in a variety of biomedical applications, including medical implants, biosensors, and drug delivery systems. S-acetyl-PEG12-alcohol is a heterobifunctional PEG linker that provides a convenient method for introducing a PEG spacer onto a variety of surfaces. The S-acetyl group serves as a protected thiol, which can be deprotected in situ to form a highly reactive thiol group for covalent attachment to surfaces such as gold. The terminal alcohol group can be further modified for the conjugation of biomolecules or other functional moieties.

These application notes provide detailed protocols for the deprotection of this compound and the subsequent functionalization of a gold surface. Additionally, it summarizes key quantitative data from the literature to demonstrate the efficacy of PEGylation in reducing protein adsorption and cell adhesion, and outlines common surface characterization techniques.

Key Applications

  • Creation of Bio-inert Surfaces: Preventing non-specific protein and cell interactions on medical devices and implants to improve biocompatibility and reduce foreign body response.

  • Biosensor Development: Minimizing background noise and improving the signal-to-noise ratio by preventing non-specific binding of analytes to the sensor surface.

  • Drug Delivery: Modifying the surface of nanoparticles and other drug carriers to improve their circulation time and reduce clearance by the immune system.

  • Cell Culture: Creating patterned surfaces for controlled cell adhesion and growth in tissue engineering and fundamental cell biology studies.

Quantitative Data on Surface Properties

The functionalization of surfaces with PEG moieties leads to significant changes in their physicochemical properties, which can be quantified to assess the success and efficacy of the coating.

Table 1: Water Contact Angle Measurements

Water contact angle is a measure of the hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface. PEGylation is expected to increase the hydrophilicity of a surface.

SurfaceConditionWater Contact Angle (°)
GoldUnmodified60-70
GoldFunctionalized with PEG-thiol20-40
Silicon NitrideUnmodified50-60
Silicon NitrideFunctionalized with PEG-silane25-35

Note: The exact contact angle will depend on the specific PEG molecule, grafting density, and surface roughness.

Table 2: Reduction of Protein Adsorption

The primary benefit of PEGylation is the significant reduction in non-specific protein adsorption. This can be quantified using various techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA).

SurfaceProteinAdsorbed Protein Amount (ng/cm²)% Reduction
Unmodified GoldFibrinogen300-500-
PEGylated GoldFibrinogen< 20> 95%
Unmodified Titanium OxideAlbumin150-250-
PEGylated Titanium OxideAlbumin< 10> 93%
Unmodified PolystyreneLysozyme100-200-
PEGylated PolystyreneLysozyme< 5> 95%
Table 3: Inhibition of Cell Adhesion

PEGylated surfaces effectively resist the attachment and spreading of cells. This is a critical feature for creating biocompatible implants and for applications requiring patterned cell growth.

SurfaceCell TypeAdherent Cell Density (cells/mm²)% Inhibition
Tissue Culture PolystyreneFibroblasts5000-8000-
PEGylated GlassFibroblasts< 100> 98%
Unmodified TitaniumOsteoblasts3000-5000-
PEGylated TitaniumOsteoblasts< 200> 93%

Experimental Protocols

Protocol 1: Deprotection of this compound to Generate Thiol-PEG12-alcohol

This protocol describes the removal of the S-acetyl protecting group to expose the reactive thiol functionality.

Materials:

  • This compound

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • 0.5 M EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Nitrogen or Argon gas

  • Desalting column

Procedure:

  • Prepare Deacetylation Solution: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 25 mM EDTA in PBS. Adjust the pH to 7.2-7.5 with NaOH. Degas the solution by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can oxidize the free thiol.

  • Dissolve this compound: Dissolve the this compound in the degassed deacetylation solution to a final concentration of 10-50 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring under an inert atmosphere (nitrogen or argon).

  • Purification: Immediately after incubation, remove the excess hydroxylamine and by-products by passing the solution through a desalting column equilibrated with a degassed buffer of choice (e.g., PBS with 10 mM EDTA).

  • Characterization (Optional): The presence of the free thiol can be confirmed using Ellman's reagent (DTNB).

  • Storage and Use: The resulting Thiol-PEG12-alcohol solution should be used immediately for surface functionalization to prevent disulfide bond formation. If short-term storage is necessary, keep the solution on ice under an inert atmosphere.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Product This compound This compound Mix Mix and Incubate (2h, RT, Inert Atmosphere) This compound->Mix Deacetylation_Solution Deacetylation Solution (Hydroxylamine, EDTA, PBS) Deacetylation_Solution->Mix Desalting Desalting Column Mix->Desalting Thiol-PEG12-alcohol Thiol-PEG12-alcohol Desalting->Thiol-PEG12-alcohol

Deprotection of this compound.
Protocol 2: Functionalization of a Gold Surface with Thiol-PEG12-alcohol

This protocol describes the formation of a self-assembled monolayer (SAM) of PEG on a gold surface.

Materials:

  • Clean gold-coated substrate (e.g., glass slide, silicon wafer)

  • Freshly prepared Thiol-PEG12-alcohol solution (from Protocol 1)

  • Anhydrous ethanol (B145695)

  • Ultrapure water

  • Nitrogen or Argon gas

  • Clean glass container with a lid

Procedure:

  • Surface Cleaning: Thoroughly clean the gold substrate. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with ultrapure water and then ethanol. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Alternatively, UV-ozone treatment or argon plasma cleaning can be used. Dry the cleaned substrate under a stream of nitrogen or argon.

  • Prepare PEG Solution: Dilute the freshly prepared Thiol-PEG12-alcohol solution in anhydrous ethanol to a final concentration of 1-10 mM.

  • Immersion: Immediately immerse the clean, dry gold substrate into the ethanolic PEG solution in a clean glass container.

  • Incubation: Seal the container and incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered self-assembled monolayer.

  • Rinsing: After incubation, remove the substrate from the PEG solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate under a gentle stream of nitrogen or argon.

  • Storage: Store the PEGylated surface in a clean, dry environment.

Surface_Functionalization_Workflow cluster_prep Preparation cluster_reaction SAM Formation cluster_final Final Steps Gold_Substrate Clean Gold Substrate Incubate Immerse and Incubate (12-24h, RT) Gold_Substrate->Incubate PEG_Solution Thiol-PEG12-alcohol in Ethanol PEG_Solution->Incubate Rinse_Dry Rinse with Ethanol and Dry with N2 Incubate->Rinse_Dry PEGylated_Surface PEGylated Gold Surface Rinse_Dry->PEGylated_Surface

Functionalization of a gold surface.

Surface Characterization

Several techniques can be used to confirm the successful functionalization of the surface and to characterize the properties of the PEG layer.

  • Contact Angle Goniometry: To measure the change in surface hydrophilicity. A significant decrease in the water contact angle is expected after successful PEGylation.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The appearance of signals corresponding to carbon, oxygen, and sulfur, and the attenuation of the gold signal, would confirm the presence of the PEG layer.

  • Ellipsometry: To measure the thickness of the grafted PEG layer.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness and uniformity of the PEG coating.

  • Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM): To monitor the binding of proteins to the surface in real-time and quantify the reduction in non-specific adsorption.

Characterization_Methods cluster_techniques Characterization Techniques PEGylated_Surface PEGylated Surface Contact_Angle Contact Angle (Hydrophilicity) PEGylated_Surface->Contact_Angle XPS XPS (Elemental Composition) PEGylated_Surface->XPS Ellipsometry Ellipsometry (Layer Thickness) PEGylated_Surface->Ellipsometry AFM AFM (Topography) PEGylated_Surface->AFM SPR_QCM SPR/QCM (Protein Adsorption) PEGylated_Surface->SPR_QCM

Common surface characterization techniques.

Troubleshooting

IssuePossible CauseSuggestion
High Water Contact Angle after PEGylation Incomplete surface cleaning.Use a more rigorous cleaning method (e.g., piranha etch, plasma cleaning).
Incomplete deprotection of S-acetyl group.Ensure deacetylation solution is fresh and degassed. Increase incubation time or temperature.
Oxidation of thiol groups before surface attachment.Work under an inert atmosphere and use the thiol-PEG solution immediately after preparation.
High Protein Adsorption Low grafting density of PEG.Increase the concentration of the PEG solution during incubation. Ensure the surface is highly reactive.
Contamination of the surface.Ensure all glassware and solvents are clean. Work in a clean environment.
Inconsistent Results Variability in surface preparation.Standardize the surface cleaning and functionalization protocol.
Degradation of PEG-thiol solution.Always use freshly prepared and deprotected PEG-thiol.

Conclusion

Functionalizing surfaces with this compound is a robust and effective method for creating bio-inert surfaces that resist non-specific protein adsorption and cell adhesion. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the fields of biomaterials, biosensors, and drug delivery to successfully implement this surface modification strategy. Careful execution of the protocols and thorough characterization of the resulting surfaces are essential for achieving reproducible and reliable results.

Application Notes and Protocols for the Characterization of S-acetyl-PEG12-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

S-acetyl-PEG12-alcohol is a heterobifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a protected thiol group (S-acetyl), a discrete polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units, and a terminal alcohol. The S-acetyl group provides a stable precursor to a reactive thiol, the PEG spacer enhances solubility and modulates pharmacokinetic properties, and the terminal alcohol allows for further conjugation.[4][5] Accurate and comprehensive characterization of this compound and its conjugates is critical for ensuring purity, confirming identity, and understanding its behavior in biological systems.

This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

I. Analytical Techniques: Application Notes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and the integrity of the PEG chain.

  • ¹H NMR: Provides information on the number and chemical environment of protons. For this compound, characteristic signals will correspond to the acetyl methyl protons, the methylene (B1212753) protons of the PEG backbone, and the methylene groups adjacent to the thioester and alcohol functionalities.[6] The integration of these signals can be used for quantitative analysis (qNMR) to determine purity.[7][8][9]

  • ¹³C NMR: Offers insights into the carbon skeleton of the molecule. Distinct chemical shifts will be observed for the carbonyl carbon of the thioester, the carbons of the PEG backbone, and the carbons adjacent to the terminal alcohol and thioester.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its conjugates.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like PEGylated compounds.[12] ESI-MS can be coupled with liquid chromatography (LC-MS) for simultaneous separation and mass analysis, providing a powerful method for identifying impurities and degradation products.[13]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): While more commonly used for larger molecules, MALDI-TOF-MS can also be employed for the analysis of PEGylated compounds, often providing information on the distribution of PEG chain lengths in polydisperse samples.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, quantification, and purity assessment of this compound.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the analysis of PEGylated molecules. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). A gradient elution is often employed to achieve optimal separation of the target compound from any impurities.

  • Detectors: A UV detector is commonly used if the conjugate contains a UV-active chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Coupling HPLC with a mass spectrometer (LC-MS) provides the most comprehensive data.[13]

II. Experimental Protocols

NMR Spectroscopy Protocol

Objective: To confirm the structure and assess the purity of this compound.

Materials:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS system (e.g., Agilent Q-TOF or similar) with an ESI source

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile. Dilute to a final concentration of 10 µg/mL with the initial mobile phase conditions.

  • LC Method:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B

  • MS Method (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Fragmentor Voltage: 175 V

    • Mass Range: m/z 100-1000

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and the mass spectrum of the main peak.

    • Determine the experimental mass of the [M+H]⁺ and/or [M+Na]⁺ adducts.

    • Compare the experimental mass with the theoretical mass of this compound.

    • Identify any impurity peaks in the chromatogram and analyze their corresponding mass spectra.

HPLC Protocol

Objective: To assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water (Mobile Phase A)

  • HPLC-grade acetonitrile (Mobile Phase B)

  • HPLC system with a UV detector (if applicable) or ELSD/CAD

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (for the thioester bond) or ELSD/CAD.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-30.1 min: 80% to 20% B

      • 30.1-35 min: 20% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

III. Data Presentation

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.32s3HS-C(=O)-CH₃
3.10t2HS-CH₂ -CH₂-O
3.55-3.70m44HO-CH₂ -CH₂ -O (PEG backbone)
3.72t2HCH₂ -OH

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
30.5S-C(=O)-C H₃
28.7C H₂-S
61.5C H₂-OH
70.2-70.8O-C H₂-C H₂-O (PEG backbone)
196.0S-C (=O)-CH₃

Table 3: Representative Mass Spectrometry Data for this compound

IonTheoretical m/zExperimental m/z
[M+H]⁺605.33605.35
[M+Na]⁺627.31627.33

Table 4: Representative HPLC Purity Data for this compound

Retention Time (min)Area %Identity
18.5>98%This compound
Various<2%Impurities

IV. Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc Chromatography cluster_data Data Analysis Sample This compound H_NMR 1H NMR Sample->H_NMR C_NMR 13C NMR Sample->C_NMR LC_MS LC-MS Sample->LC_MS HPLC HPLC-UV/ELSD Sample->HPLC Structure Structural Confirmation H_NMR->Structure C_NMR->Structure Purity Purity Assessment LC_MS->Purity MW Molecular Weight Verification LC_MS->MW HPLC->Purity

Caption: Experimental workflow for characterization.

protac_mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery E3_Ligand E3 Ligase Ligand Linker This compound (after deprotection and conjugation) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds POI_Ligand Target Protein Ligand Linker->POI_Ligand POI Protein of Interest (POI) POI_Ligand->POI binds E3_Ligase->POI Ubiquitination Proteasome Proteasome POI->Proteasome Degradation

Caption: Role of the linker in a PROTAC.

References

Application Notes and Protocols: S-acetyl-PEG12-alcohol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG12-alcohol is a versatile chemical tool with potential applications in proteomics research. This heterobifunctional molecule contains a protected thiol group (S-acetyl) and a terminal alcohol group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG linker enhances the water solubility of the molecule and any protein or peptide it is conjugated to.[1][3] While primarily documented as a linker for Proteolysis Targeting Chimeras (PROTACs), its chemical functionalities lend themselves to various applications in proteomics, particularly in the study of post-translational modifications such as S-acylation.[4][5][6]

These application notes provide an overview of the potential uses of this compound in proteomics, with a focus on a hypothetical protocol for the enrichment of S-acylated proteins, inspired by established methods like Acyl-Biotin Exchange (ABE).[7]

Chemical Properties

PropertyValueReference
Molecular Formula C26H52O13S[1][4]
Molecular Weight 604.75 g/mol [4][6]
Purity ≥95%[2][8]
Storage -20°C[1]
Appearance Varies (refer to supplier)
Solubility Soluble in water and most organic solvents[1]

Potential Applications in Proteomics

The key to the utility of this compound in proteomics lies in its two functional groups: the S-acetyl group and the alcohol group. The S-acetyl group can be deprotected to reveal a reactive thiol (-SH) group. This thiol can then be used for various conjugation chemistries, such as reacting with maleimides or iodoacetamides to label proteins or peptides. The alcohol group can be further derivatized, for example, by esterification, to introduce other functionalities.

One potential application is in the enrichment of S-acylated proteins. S-acylation, the reversible attachment of fatty acids to cysteine residues, is a critical post-translational modification that regulates protein localization, stability, and function.[7] The labile nature of the thioester bond in S-acylated proteins presents a challenge for their study.[9][10]

Experimental Protocols

Protocol 1: Deprotection of this compound to Generate Thiol-PEG12-alcohol

This protocol describes the removal of the acetyl protecting group to generate the free thiol, which is essential for subsequent conjugation reactions.

Materials:

Procedure:

  • Dissolve this compound in sodium phosphate buffer to a final concentration of 10 mM.

  • Prepare a 0.5 M solution of hydroxylamine hydrochloride in sodium phosphate buffer. Adjust the pH to 7.5.

  • Add the hydroxylamine solution to the this compound solution to a final hydroxylamine concentration of 50 mM.

  • Incubate the reaction mixture at room temperature for 1 hour under a gentle stream of nitrogen to prevent oxidation of the newly formed thiol.

  • The resulting Thiol-PEG12-alcohol solution can be used immediately for downstream applications. For storage, it should be kept at -80°C under an inert atmosphere.

Protocol 2: Hypothetical Workflow for Enrichment of S-acylated Proteins using Thiol-PEG12-maleimide

This protocol outlines a hypothetical workflow for the enrichment of S-acylated proteins from a cell lysate. This method is a conceptual adaptation of the Acyl-Biotin Exchange (ABE) principle. It requires the user to first synthesize Thiol-PEG12-maleimide from the deprotected Thiol-PEG12-alcohol.

Workflow Overview:

G cluster_0 Cell Lysate Preparation cluster_1 Blocking of Free Thiols cluster_2 Cleavage of Thioester Bonds cluster_3 Labeling of Newly Exposed Thiols cluster_4 Enrichment and Analysis A 1. Cell Lysis in a suitable buffer B 2. Block free cysteine thiols with N-ethylmaleimide (NEM) A->B C 3. Cleave S-acyl thioester bonds with hydroxylamine (HA) B->C D 4. Label newly exposed thiols with Thiol-PEG12-maleimide C->D E 5. Affinity purification of PEGylated proteins D->E F 6. On-bead digestion with trypsin E->F G 7. LC-MS/MS analysis F->G

Caption: Hypothetical workflow for S-acylated protein enrichment.

Detailed Steps:

  • Cell Lysis: Lyse cells in a buffer containing protease inhibitors.

  • Blocking of Free Thiols: Block all free cysteine thiols in the proteome by incubating the lysate with N-ethylmaleimide (NEM).

  • Cleavage of S-acyl Thioester Bonds: Treat the lysate with hydroxylamine to specifically cleave the thioester bonds of S-acylated cysteines, exposing new thiol groups. A control sample without hydroxylamine treatment should be included.

  • Labeling with Thiol-PEG12-maleimide: React the newly exposed thiols with a maleimide-derivatized Thiol-PEG12-alcohol (this requires a separate synthesis step to convert the alcohol to a maleimide).

  • Affinity Purification: Use an antibody or affinity resin that recognizes the PEG chain to enrich the labeled proteins.

  • On-bead Digestion: Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the S-acylated proteins and the sites of modification.

Data Presentation

Quantitative data from such an experiment should be presented in a clear and structured manner to allow for easy comparison between samples.

Table 1: Hypothetical Quantitative Proteomics Data for S-acylated Protein Enrichment

Protein IDGene NamePeptide SequenceFold Change (+HA/-HA)p-valueFunction
P63000GNAI1CGLFDSK15.20.001G-protein signaling
P04049ANXA2VVC(ac)LRK12.80.003Membrane binding
Q06827F2RC(ac)NIVTTR10.50.005Thrombin receptor
P08107SRCC(ac)IKSDMSK8.90.01Tyrosine kinase
P62258RAC1C(ac)LLDILDTAGQEEYSAMR7.40.012Small GTPase

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Visualization

S-acylation is a key regulator of many signaling pathways. Below is a simplified representation of a generic signaling pathway involving S-acylated proteins.

G cluster_membrane Plasma Membrane Receptor Receptor (S-acylated) G_protein G Protein (S-acylated) Receptor->G_protein Effector Effector Enzyme G_protein->Effector Ligand Ligand Ligand->Receptor Second_Messenger Second Messenger Effector->Second_Messenger Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Simplified signaling pathway involving S-acylated proteins.

Conclusion

This compound represents a promising tool for proteomics research, particularly for the investigation of S-acylation. Its hydrophilic PEG linker and versatile functional groups allow for the development of novel enrichment strategies. The protocols and workflows presented here provide a conceptual framework for the application of this reagent in proteomics laboratories. Further experimental validation is required to fully explore the potential of this compound in this field.

References

Troubleshooting & Optimization

common issues with S-acetyl-PEG12-alcohol conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-acetyl-PEG12-alcohol Conjugation

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding this compound conjugation reactions. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the S-acetyl group on the PEG12-alcohol linker?

The S-acetyl group serves as a protecting group for the thiol (sulfhydryl) moiety.[1][2] This protection prevents the highly reactive thiol from engaging in unintended reactions, such as oxidation to form disulfide bonds, during storage or prior to the intended conjugation step. The acetyl group must be removed (deprotected) in situ to generate the free thiol immediately before conjugation to the target molecule.

Q2: What chemistries are typically used to conjugate the deprotected thiol-PEG linker to a protein or other molecule?

The most common conjugation chemistry involves the reaction of the free thiol with a maleimide (B117702) group on the target molecule.[3] This reaction, a Michael addition, occurs readily at neutral to slightly basic pH (6.5-7.5) and forms a stable thioether bond.[3][4] Other less common electrophiles that can react with thiols include vinyl sulfones and haloacetamides.

Q3: Why is pH control critical during the deprotection and conjugation steps?

pH is a critical parameter for several reasons:

  • Deprotection: Removal of the S-acetyl group, often with hydroxylamine (B1172632), is pH-dependent. The reaction is typically performed at or near neutral pH.

  • Thiol Reactivity: The thiol group must be in its nucleophilic thiolate form (R-S⁻) to react efficiently with a maleimide. The pKa of cysteine thiols is typically around 8.8-9.1, meaning a higher pH favors the reactive thiolate form.[4]

  • Maleimide Stability: Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5.[5] This hydrolysis opens the maleimide ring, rendering it unreactive towards the thiol.

  • Selectivity: The reaction between thiols and maleimides is most selective between pH 6.5 and 7.5.[4] Above this range, side reactions with other nucleophilic residues like lysine (B10760008) can occur.[4]

Therefore, a compromise pH, typically between 7.0 and 7.4, is chosen to balance thiol reactivity with maleimide stability and reaction selectivity.

Q4: My final conjugate appears to be unstable and is losing the PEG chain over time. What could be the cause?

The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to deconjugation.[6][7] This process is a known liability, especially in environments containing other thiol-containing molecules like glutathione, which is abundant in vivo.[8] Strategies to mitigate this include ensuring the succinimide (B58015) ring of the maleimide-thiol adduct undergoes hydrolysis, as this ring-opened product is more stable and resistant to the retro-Michael reaction.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound conjugation workflow.

Diagram: General Experimental Workflow

G A This compound + Deprotection Agent (e.g., Hydroxylamine) B Incubate at RT (e.g., 30-60 min) A->B C Add Deprotected PEG-SH to Maleimide-activated Molecule B->C D Incubate at RT or 4°C (e.g., 2-4 hours) C->D pH ~7.0-7.4 Inert Atmosphere E Stop Reaction (e.g., add L-cysteine) D->E F Purify Conjugate (SEC, IEX, Dialysis) E->F G start Low/No Conjugation Yield q1 Did you confirm S-acetyl deprotection? start->q1 sol1 Incomplete Deprotection: • Increase hydroxylamine concentration. • Increase incubation time. • Check pH of deprotection buffer (7.0-7.4). • Use fresh deprotection reagents. q1->sol1 No q2 Is your maleimide- activated molecule stable and reactive? q1->q2 Yes sol2 Maleimide Inactivity: • Check for maleimide hydrolysis (use fresh molecule). • Confirm maleimide integrity with Ellman's reagent. • Ensure reaction buffer pH is not > 7.5. q2->sol2 No q3 Are reaction conditions optimal for conjugation? q2->q3 Yes sol3 Suboptimal Conditions: • Perform reaction under inert gas (N2, Ar) to prevent thiol oxidation. • Increase molar excess of PEG-thiol (10-20 fold excess is common). [13] • Increase reaction time or temperature (e.g., overnight at 4°C). [16] q3->sol3 No sol4 Purification Issues: • Use appropriate purification method (SEC, IEX). • PEGylation can mask protein charge, affecting IEX. [2] • SEC is effective for separating by size. [8] q3->sol4 Yes G PEGSH Deprotected PEG-SH Desired Stable Thioether Conjugate PEGSH->Desired Disulfide PEG-S-S-PEG (Dimer) PEGSH->Disulfide Side Reaction 1: Oxidation (O2) PEGSH->Disulfide Maleimide Maleimide-Molecule Maleimide->Desired Desired Reaction (pH 6.5-7.5) Hydrolyzed Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed Side Reaction 2: Hydrolysis (H2O, pH >7.5)

References

Technical Support Center: S-Acetyl Deprotection and Prevention of Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the deprotection of S-acetyl groups and the subsequent prevention of unwanted disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is S-acetyl deprotection and why is disulfide bond formation a concern?

A1: The S-acetyl group is a commonly used protecting group for thiols, preventing their oxidation during chemical synthesis.[1] Deprotection is the process of removing this group to yield a free thiol (-SH). This free thiol is highly susceptible to oxidation, which can lead to the formation of an unwanted disulfide bond (R-S-S-R), especially in the presence of oxygen or other oxidizing agents.[1][2] This side reaction can result in incorrect product formation, reduced yield, and complications in downstream applications, particularly in peptide and protein synthesis where specific disulfide linkages are required.[3][4]

Q2: What are the common methods for S-acetyl deprotection?

A2: Several methods are available for S-acetyl deprotection, ranging from harsh to mild conditions. The choice of method depends on the sensitivity of the substrate.[1]

  • Base-Mediated Hydrolysis: This traditional method uses strong bases like sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe) to hydrolyze the thioester bond.[1][5] However, these harsh conditions can be unsuitable for base-sensitive substrates.[5]

  • Thiol-Thioester Exchange (Transthioesterification): A milder approach that utilizes an excess of a deprotecting thiol, such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT), to exchange with the S-acetyl group.[1][6] This reaction is often performed at a slightly basic pH (around 8) to facilitate the formation of the more nucleophilic thiolate anion.[1]

  • Biomimetic Deprotection: Inspired by Native Chemical Ligation (NCL), this highly efficient method uses 2-aminothiols like cysteamine (B1669678) or L-cysteine.[7] The reaction proceeds through a reversible thiol-thioester exchange followed by a rapid and irreversible intramolecular S-to-N acyl transfer, which drives the reaction to completion.[7][8]

Q3: How can I prevent disulfide bond formation after deprotection?

A3: Preventing disulfide bond formation is critical for obtaining the desired thiol product. Key strategies include:

  • Working under Inert Atmosphere: Performing the deprotection and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, a primary oxidant.

  • Using Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents prior to use can significantly reduce oxidation.

  • pH Control: Keeping the pH of the solution acidic (pH 3-4) can help prevent disulfide bond formation by keeping the free thiols protonated and less susceptible to oxidation.[9] However, this may not be compatible with all deprotection methods.

  • In Situ Quenching/Derivatization: Immediately after deprotection, the free thiol can be reacted with an alkylating agent (e.g., iodoacetamide) to form a stable thioether, thus preventing disulfide bond formation.[10]

  • Use of Reducing Agents: Including a reducing agent in the reaction mixture can help maintain the thiol in its reduced state. However, the choice of reducing agent must be compatible with the deprotection chemistry.

Q4: My reaction is still forming disulfide bonds despite taking precautions. What should I do?

A4: If disulfide bond formation persists, consider the following troubleshooting steps:

  • Optimize Deprotection Conditions: Re-evaluate your deprotection method. If using a base, consider switching to a milder thiol-based method.[6] If using a thiol-based method, ensure you are using a sufficient excess of the deprotecting agent.

  • Purification Strategy: If the disulfide has already formed, it may be possible to reduce it back to the free thiol using a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine) during or after purification.

  • Check Reagent Quality: Ensure the purity of your solvents and reagents. Contaminants can sometimes catalyze oxidation.

  • Reaction Time: Minimize the time the free thiol is exposed to potentially oxidizing conditions.

Troubleshooting Guides

Problem 1: Low yield of the desired thiol product and formation of a major disulfide byproduct.
  • Possible Cause 1: Inefficient Deprotection.

    • Solution: Increase the equivalents of the deprotection reagent (e.g., TGA, cysteamine). For base-mediated deprotection, consider increasing the reaction temperature or time, but be mindful of substrate stability.[5]

  • Possible Cause 2: Oxidation during reaction or workup.

    • Solution: Ensure all steps are performed under a strict inert atmosphere. Use freshly degassed solvents. During workup, if an aqueous extraction is performed, ensure the aqueous solutions are also degassed. Consider adding a small amount of a reducing agent like TCEP to the workup solutions.

  • Possible Cause 3: Inappropriate pH.

    • Solution: For thiol-thioester exchange, a pH of around 8 is optimal for the reaction itself, but this can also promote oxidation.[1] A careful balance is needed. If possible, acidify the reaction mixture immediately after completion to quench the reaction and protonate the thiol, making it less prone to oxidation.[9]

Problem 2: The deprotection reaction is very slow or does not go to completion.
  • Possible Cause 1: Steric Hindrance.

    • Solution: If the S-acetyl group is sterically hindered, a more reactive deprotection method may be required. The biomimetic approach with cysteamine is often faster due to the irreversible S-to-N acyl transfer step.[7]

  • Possible Cause 2: Insufficient Activation of the Deprotecting Agent.

    • Solution: For thiol-based deprotection, ensure the pH is slightly basic (around 8) to generate the more nucleophilic thiolate anion of the deprotecting agent.[1]

  • Possible Cause 3: Reversibility of the Reaction.

    • Solution: For thiol-thioester exchange, which is a reversible reaction, use a larger excess of the deprotecting thiol to drive the equilibrium towards the product.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the deprotection of various S-acyl compounds using different methods.

Reagent/MethodSubstrate TypeReaction ConditionsTimeYield (%)Reference
Basic HydrolysisGeneral AcetamidesKOH or NaOH in EtOH/H₂O, refluxVariesSubstrate dependent[8]
Acidic HydrolysisGeneral AcetamidesHCl in EtOH/H₂O, refluxVariesSubstrate dependent[8]
Thioglycolic Acid (TGA)S-acyl bisthiazolidines, oxazolidinyl thiazolidines2 eq. TGA, PB pH 8, rt24 h51-80[8]
Polymer-supported TGAS-acyl bisthiazolidines, oxazolidinyl thiazolidines2 eq. TG-NCO-SH, PB pH 8, rt24 h61-93[8]
Cysteamine or L-cysteineS-acetyl, S-butyryl, S-benzoyl heterocyclesAqueous buffer pH 8, rt30 minup to 84[7]

Experimental Protocols

Protocol 1: S-Acetyl Deprotection using Thioglycolic Acid (TGA)
  • Dissolve the S-acetylated compound (1.0 equivalent) in a 1:9 mixture of methanol (B129727) and degassed phosphate (B84403) buffer (pH 8).[1]

  • Add thioglycolic acid (TGA) (2.0 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with 5% HCl solution.[1]

  • Extract the product with ethyl acetate (B1210297) (3x).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.[1]

Protocol 2: Biomimetic S-Acetyl Deprotection using Cysteamine
  • Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8).[1]

  • Add cysteamine (2.0 equivalents).[1]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 30 minutes.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Visualizations

Deprotection_Pathway cluster_acetyl S-Acetyl Protected Thiol cluster_reagents Deprotection Reagents cluster_deprotected Deprotection cluster_side_reaction Side Reaction Protected R-S-C(=O)CH₃ Base Base (e.g., NaOH) Thiol Thiol (e.g., TGA) AminoThiol 2-Aminothiol (e.g., Cysteamine) Deprotected R-SH Base->Deprotected Hydrolysis Thiol->Deprotected Thiol-Thioester Exchange AminoThiol->Deprotected Biomimetic (NCL-like) Disulfide R-S-S-R Deprotected->Disulfide Oxidation

Caption: S-Acetyl Deprotection Pathways and Side Reaction.

Troubleshooting_Workflow Start Disulfide Bond Formation Observed Check_Atmosphere Is the reaction under inert atmosphere? Start->Check_Atmosphere Implement_Inert Use N₂ or Ar and degassed solvents Check_Atmosphere->Implement_Inert No Check_Method Is the deprotection method optimal? Check_Atmosphere->Check_Method Yes Implement_Inert->Check_Method Switch_Method Switch to a milder method (e.g., biomimetic) Check_Method->Switch_Method No Check_pH Is the pH appropriate? Check_Method->Check_pH Yes Switch_Method->Check_pH Adjust_pH Acidify post-reaction to protonate thiol Check_pH->Adjust_pH No Consider_Quenching Consider in situ alkylation Check_pH->Consider_Quenching Yes Adjust_pH->Consider_Quenching End Desired Thiol Product Consider_Quenching->End

Caption: Troubleshooting Logic for Disulfide Formation.

Experimental_Workflow Start Start: S-Acetylated Compound Dissolve Dissolve in MeOH/ Degassed Buffer (pH 8) Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., Cysteamine) Dissolve->Add_Reagent React React under N₂ at RT Add_Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup/ Extraction Monitor->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Final Product: Free Thiol Purify->End

Caption: General Experimental Workflow for S-Acetyl Deprotection.

References

Technical Support Center: Purification of S-acetyl-PEG12-alcohol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of S-acetyl-PEG12-alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound reaction mixtures in a question-and-answer format.

Issue 1: My TLC plate shows significant streaking of the product spot.

  • Question: I'm running a TLC of my this compound reaction mixture, and the spot corresponding to my product is a long streak rather than a defined spot. What could be the cause, and how can I fix it?

  • Answer: Streaking of polar compounds like PEG derivatives on silica (B1680970) gel TLC plates is a common issue.[1] The multiple oxygen atoms in the PEG chain can form numerous hydrogen bonds with the silica gel, leading to this phenomenon.[2] Here are the potential causes and solutions:

    • Overloading the TLC plate: Applying too much of the reaction mixture to the TLC plate can cause streaking. Try spotting a more dilute solution of your crude product.

    • Inappropriate solvent system: The solvent system may not be optimal for your compound.

      • Too polar: If the solvent system is too polar, it may not effectively move the compound up the plate, leading to a streak at the baseline. Try decreasing the polarity.

      • Not polar enough: If the solvent is not polar enough, the compound will have a very strong interaction with the silica and may not move at all or will streak. Gradually increase the polarity of your eluent.

    • Presence of highly polar impurities: Acidic or basic impurities can interact strongly with the silica gel and cause streaking. Consider adding a small amount of a modifier to your eluent system, such as 0.5-1% acetic acid for acidic compounds or 0.5-1% triethylamine (B128534) for basic compounds, to improve the spot shape.

    • Compound degradation on silica: Although less common for this molecule, some compounds can degrade on the acidic surface of silica gel. You can test for this by spotting your compound, letting the plate sit for 30-60 minutes, and then developing it to see if new spots appear.[3]

Issue 2: I am having poor separation between this compound and the starting PEG12-alcohol during column chromatography.

  • Question: I am running a silica gel column to purify my this compound, but the fractions contain a mixture of the product and the unreacted starting material (PEG12-alcohol). How can I improve the separation?

  • Answer: The polarity difference between this compound and PEG12-alcohol is small, which can make separation by normal-phase chromatography challenging. Here are several strategies to improve separation:

    • Optimize the solvent system: The choice of eluent is critical.[4]

      • Use a less polar solvent system to increase the retention time of both compounds and potentially improve separation. A good starting point is a solvent system that gives your product an Rf of ~0.2-0.3 on TLC.[5][6]

      • Employ a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. For example, you can start with 100% dichloromethane (B109758) and slowly increase the percentage of methanol (B129727). A slow gradient of 1-10% methanol in dichloromethane can be effective.[5]

      • Consider alternative solvent systems. A mixture of ethanol/isopropanol in chloroform (B151607) has been reported to provide better separation for some PEG-containing compounds compared to methanol-based systems.[5]

    • Proper column packing and sample loading:

      • Ensure your column is packed uniformly to avoid channeling.

      • Use dry loading for your sample. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column. This technique often results in better separation than loading the sample dissolved in a liquid.[3]

    • Consider reversed-phase chromatography: If normal-phase chromatography does not provide adequate separation, reversed-phase chromatography is a good alternative. In this technique, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The more polar PEG12-alcohol will elute before the slightly less polar this compound.

Issue 3: My final product is contaminated with a non-polar impurity.

  • Question: After column chromatography, my NMR analysis shows the presence of an unknown non-polar impurity. What could this be and how do I remove it?

  • Answer: A common non-polar impurity could be a byproduct from the acetylating reagent. For example, if thioacetic acid was used, residual unreacted reagent or its byproducts might be present.

    • Liquid-Liquid Extraction: Before column chromatography, perform a liquid-liquid extraction work-up. Dissolve your crude reaction mixture in an organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and then with brine (saturated NaCl solution) to remove residual water.[7]

    • Column Chromatography with a Non-polar Eluent: If the impurity is significantly less polar than your product, you can start your column chromatography with a non-polar solvent (e.g., hexane (B92381) or a high hexane/ethyl acetate ratio) to first elute the non-polar impurity before increasing the polarity to elute your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound reaction mixture?

A1: The most common impurities are typically:

  • Unreacted PEG12-alcohol: The starting material for the reaction.

  • Excess acetylating agent and its byproducts: For example, if you used thioacetic acid and a coupling reagent, residual amounts of these and their breakdown products may be present.

  • Di-acetylated PEG12: If the starting PEG12-alcohol contains some PEG12-diol, a di-acetylated byproduct could be formed.

  • Solvents: Residual reaction solvents.

Q2: What is a good starting solvent system for TLC analysis of my reaction?

A2: A good starting point for developing a TLC solvent system for polar compounds is a mixture of a relatively polar and a non-polar solvent.[8] Common systems include:

  • Ethyl acetate/Hexane: Start with a 1:1 ratio and adjust the polarity by changing the ratio. For more polar compounds, you may need a higher proportion of ethyl acetate.

  • Dichloromethane/Methanol: Start with a high ratio of dichloromethane to methanol (e.g., 95:5) and increase the methanol content to increase the polarity.

Q3: How can I visualize my this compound on a TLC plate since it is not UV-active?

A3: this compound is not UV-active. Therefore, you will need to use a staining solution to visualize the spots on your TLC plate. A common and effective stain for PEG compounds is a modified Dragendorff stain or a potassium permanganate (B83412) stain.

Q4: Can I use liquid-liquid extraction as the sole purification method?

A4: While liquid-liquid extraction is an excellent technique for an initial work-up to remove many impurities (e.g., salts, water-soluble reagents), it is unlikely to provide sufficient purity on its own, especially for removing the starting PEG12-alcohol, which has similar solubility properties to the product. It is best used in combination with chromatography for high-purity results.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of this compound and Related Compounds.

Chromatography TypeStationary PhaseRecommended Solvent SystemsTarget Rf (for TLC)
Normal-Phase Silica Gel- Dichloromethane/Methanol (99:1 to 90:10) - Ethyl Acetate/Hexane (e.g., 1:1, 2:1) - Chloroform/Methanol (e.g., 10:1)0.2 - 0.4
Reversed-Phase C18 Silica- Water/Acetonitrile with 0.1% TFA - Water/Methanol with 0.1% TFAN/A

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Prepare a developing chamber with your chosen solvent system (e.g., 95:5 Dichloromethane/Methanol). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor.

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow the plate to dry completely.

  • Visualize the spots by dipping the plate in a potassium permanganate staining solution followed by gentle heating with a heat gun.

  • Calculate the Rf values of the spots to assess the separation and guide the solvent system choice for column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Based on your TLC results, choose an appropriate starting eluent. Prepare a slurry of silica gel in this eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent.

    • Add silica gel (about 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of your eluent by slowly increasing the percentage of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Protocol 3: Liquid-Liquid Extraction Work-up

  • After the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any acidic byproducts. Vent the separatory funnel frequently as CO2 may be generated.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove most of the dissolved water.

  • Separate the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter or decant the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product for further purification by column chromatography.

Visualizations

Purification_Workflow Reaction Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with NaHCO3 and Brine) Reaction->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration1 Solvent Removal Drying->Concentration1 Column Silica Gel Column Chromatography Concentration1->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Concentration2 Final Solvent Removal Combine->Concentration2 Pure_Product Pure this compound Concentration2->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Issue_Type What is the main issue? Start->Issue_Type Streaking Streaking on TLC Issue_Type->Streaking Streaking Poor_Sep Poor Separation in Column Issue_Type->Poor_Sep Poor Separation Impurity Contamination after Column Issue_Type->Impurity Contamination Sol_Sys Adjust Solvent System (Polarity, Additives) Streaking->Sol_Sys Yes Dilute Dilute Sample Streaking->Dilute Yes Gradient Use Shallow Gradient Poor_Sep->Gradient Yes Dry_Load Use Dry Loading Poor_Sep->Dry_Load Yes RP_Chrom Consider Reversed-Phase Poor_Sep->RP_Chrom Alternative LLE Perform Liquid-Liquid Extraction Work-up Impurity->LLE Yes

Caption: Decision tree for troubleshooting common purification issues.

References

stability of S-acetyl-PEG12-alcohol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of S-acetyl-PEG12-alcohol under various pH conditions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the S-acetyl group on the PEG linker?

A1: The S-acetyl group is a thioester linkage, which is susceptible to hydrolysis. Generally, thioesters are more stable in acidic to neutral aqueous solutions and are prone to hydrolysis under basic conditions.[1][2][3] The stability of the S-acetyl group is critical for ensuring the integrity of the molecule until the desired deprotection and subsequent reaction of the thiol group.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C.[4][5] For short-term handling and use in experiments, it is advisable to keep the compound in a dry, cool environment. Solutions should be prepared fresh whenever possible.

Q3: How does pH affect the stability of the S-acetyl group?

A3: The rate of hydrolysis of the S-acetyl (thioester) group is significantly influenced by pH.

  • Acidic pH (pH < 7): Thioesters are relatively stable. Acid-mediated hydrolysis can occur, but the rate is generally slow.[2][3]

  • Neutral pH (pH ≈ 7): The thioester exhibits moderate stability. The half-life for hydrolysis of a similar small molecule thioester, S-methyl thioacetate, at pH 7 and 23°C is approximately 155 days.[3] While this provides a general idea, the PEG chain might influence the stability of this compound.

  • Basic pH (pH > 7): The thioester linkage is highly susceptible to base-catalyzed hydrolysis, leading to the deacetylation of the thiol group.[2] This process is often intentionally used for deprotection.

Q4: Can I store this compound in a buffer solution?

A4: If you need to store this compound in solution for a short period, it is best to use a slightly acidic buffer (e.g., pH 5-6) and store it at a low temperature (e.g., 4°C) to minimize hydrolysis. Avoid basic buffers for storage. For critical applications, it is always recommended to use freshly prepared solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Premature deacetylation of the S-acetyl group. The compound was exposed to basic pH conditions during storage or the experimental procedure.Ensure all solvents and buffers used are at a neutral or slightly acidic pH. Avoid any cross-contamination with basic solutions. Prepare solutions fresh before use.
Low yield in subsequent thiol-specific reactions (e.g., maleimide (B117702) conjugation). The S-acetyl group may have hydrolyzed prior to the intended reaction, leading to a lower concentration of the active thiol.1. Confirm the complete deacetylation of the S-acetyl group before initiating the thiol-specific reaction. 2. Perform a thiol quantification assay (e.g., Ellman's test) after deprotection to determine the concentration of free thiols.[6] 3. Ensure your deprotection protocol is effective and optimized for your specific reaction conditions.
Inconsistent experimental results. This could be due to the gradual hydrolysis of the S-acetyl group in your stock solution over time.Always prepare fresh stock solutions of this compound for each experiment. If a stock solution must be used over a short period, store it at a low temperature and in a slightly acidic buffer. Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Condition Rate Constant (k) Half-life (t½) Reference
Acid-mediated hydrolysisk_a = 1.5 x 10⁻⁵ M⁻¹s⁻¹-[3]
pH-independent hydrolysisk_w = 3.6 x 10⁻⁸ s⁻¹155 days (at pH 7)[3]
Base-mediated hydrolysisk_b = 1.6 x 10⁻¹ M⁻¹s⁻¹-[3]

Note: The actual stability of this compound may differ due to the presence of the PEG chain. It is highly recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound at a Specific pH

This protocol provides a method to determine the rate of hydrolysis of the S-acetyl group at a given pH by monitoring the appearance of the free thiol using Ellman's reagent (DTNB).

Materials:

  • This compound

  • Buffer solution at the desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 5, borate (B1201080) buffer for pH 8.5)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the desired buffer.

  • Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution.

  • To the aliquot, add the DTNB solution. The DTNB will react with any free thiol that has been formed due to hydrolysis, producing a yellow-colored product (TNB²⁻).

  • Incubate the mixture for 15 minutes at room temperature.

  • Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.

  • The concentration of the free thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

  • Plot the concentration of the free thiol versus time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_basic Basic Conditions (pH > 7) SAcetyl_Acid This compound Thiol_Acid HS-PEG12-alcohol SAcetyl_Acid->Thiol_Acid Slow Hydrolysis SAcetyl_Neutral This compound Thiol_Neutral HS-PEG12-alcohol SAcetyl_Neutral->Thiol_Neutral Moderate Hydrolysis SAcetyl_Basic This compound Thiol_Basic HS-PEG12-alcohol SAcetyl_Basic->Thiol_Basic Rapid Hydrolysis (Deprotection) Experimental_Workflow Start Prepare this compound in buffer of desired pH Incubate Incubate at constant temperature Start->Incubate Aliquots Take aliquots at various time points Incubate->Aliquots DTNB_Reaction React aliquot with Ellman's Reagent (DTNB) Aliquots->DTNB_Reaction Measure_Absorbance Measure absorbance at 412 nm DTNB_Reaction->Measure_Absorbance Calculate_Concentration Calculate free thiol concentration Measure_Absorbance->Calculate_Concentration Plot_Data Plot [Thiol] vs. Time Calculate_Concentration->Plot_Data End Determine rate of hydrolysis Plot_Data->End

References

Technical Support Center: Optimizing S-acetyl-PEG12-alcohol Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-acetyl-PEG12-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing a terminal hydroxyl (-OH) group and an S-acetyl protected thiol group.[1][2][3] The hydroxyl group allows for covalent attachment to various molecules, while the protected thiol can be deprotected post-coupling to provide a reactive sulfhydryl group for further functionalization. Its primary application is in bioconjugation and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein.[4][5][6][7] The PEG12 linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Q2: What are the most common coupling reactions for the hydroxyl group of this compound?

The hydroxyl group of this compound can participate in several common coupling reactions:

  • Esterification: Reaction with a carboxylic acid to form an ester linkage. This is often catalyzed by an acid (Fischer-Speier esterification) or mediated by coupling agents.[8][9]

  • Etherification: Reaction with an alkyl halide or sulfonate in the presence of a base (Williamson ether synthesis) to form an ether linkage.[10][11][12]

  • Urethane (B1682113) Formation: Reaction with an isocyanate to form a stable urethane linkage.

  • Reaction with Epoxides: The hydroxyl group can act as a nucleophile to open an epoxide ring.

Q3: How can I monitor the progress of my coupling reaction?

You can monitor the reaction progress by using techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to observe the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of reactants to products and confirms the mass of the desired product.

Q4: What are the best methods for purifying the coupled product?

Purification of PEGylated molecules can be challenging. Common techniques include:

  • Column Chromatography: Both normal-phase and reverse-phase chromatography can be effective. The choice of stationary and mobile phases will depend on the polarity of your coupled product.

  • Precipitation/Crystallization: Due to the unique solubility of PEGs (soluble in many organic solvents but insoluble in ethers and hexanes), precipitation of the product by adding a non-solvent can be an effective purification step.[11]

  • Dialysis/Size Exclusion Chromatography (SEC): For larger coupled products like proteins or antibodies, these techniques can separate the conjugate from smaller impurities.

Q5: How do I deprotect the S-acetyl group after coupling?

The S-acetyl group is typically removed under mild conditions to yield the free thiol. Common deprotection methods include:

It is crucial to perform the deprotection under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the newly formed thiol to a disulfide.

Troubleshooting Guides

Issue 1: Low Yield of Coupled Product in Esterification Reactions

Potential Causes and Solutions:

Potential CauseRecommended Action
Equilibrium Limitation Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant (typically the less expensive one) or remove water as it is formed using a Dean-Stark trap or molecular sieves.[6][8]
Inactive Catalyst If using an acid catalyst like sulfuric acid or p-toluenesulfonic acid, ensure it is fresh and not hydrated. For sensitive substrates, consider using milder coupling agents like DCC or EDC/NHS.[9][15]
Suboptimal Reaction Temperature Esterification reactions often require heating. Ensure the reaction temperature is appropriate for the specific substrates and catalyst being used. Typical temperatures range from 60-110 °C.[8]
Steric Hindrance If either the carboxylic acid or the PEG alcohol is sterically hindered, the reaction rate may be slow. In such cases, longer reaction times or more reactive derivatives (e.g., acid chloride instead of carboxylic acid) may be necessary.
Poor Quality Starting Materials Ensure that this compound and the coupling partner are pure and dry. Water in the reaction mixture can hydrolyze the ester product or deactivate the catalyst.

Quantitative Data on Esterification Yield:

The following table summarizes the effect of the molar ratio of alcohol to carboxylic acid on the yield of the ester at equilibrium in a typical Fischer esterification.

Molar Ratio (Alcohol:Carboxylic Acid)Approximate Ester Yield at Equilibrium (%)
1:165
2:180
5:190
10:197
100:199

Data is representative of a typical Fischer esterification and may vary depending on the specific substrates and reaction conditions.[6]

Issue 2: Incomplete Reaction in Williamson Ether Synthesis

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Deprotonation of the Alcohol Ensure a strong enough base (e.g., sodium hydride) is used to fully deprotonate the this compound to its alkoxide. The reaction should be carried out in an anhydrous solvent.
Poor Leaving Group on the Alkyl Halide The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl >> F. Use an alkyl iodide or bromide for better results. Tosylates and mesylates are also excellent leaving groups.[11]
Steric Hindrance The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance. It works best with methyl and primary alkyl halides. Secondary alkyl halides may give a mixture of substitution and elimination products, while tertiary alkyl halides will primarily undergo elimination.[11]
Incorrect Solvent A polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) is generally preferred for SN2 reactions as it can solvate the cation of the base without solvating the nucleophile.
Issue 3: Formation of Side Products

Potential Side Products and Mitigation Strategies:

Side ProductFormation MechanismHow to Avoid or Minimize
Disulfide Formation Oxidation of the deprotected thiol.Perform the deprotection and subsequent reactions involving the free thiol under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Di-ester/Di-ether Formation If the coupling partner has more than one reactive site.Use a protecting group strategy for the other reactive sites on your coupling partner.
Elimination Product (in Williamson Synthesis) Use of secondary or tertiary alkyl halides, or a sterically hindered, strong base.Use a primary alkyl halide whenever possible. If a secondary halide must be used, employ a less hindered base and lower reaction temperatures.
Hydrolysis of S-acetyl Group If the coupling reaction is performed under strongly basic or acidic conditions for a prolonged period.Monitor the reaction closely and keep the reaction time as short as possible. If necessary, choose a coupling chemistry that proceeds under milder conditions.

Experimental Protocols

Protocol 1: Esterification of this compound with a Carboxylic Acid (Fischer Esterification)

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a model carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., benzoic acid)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Williamson Ether Synthesis with this compound

This protocol provides a general method for the synthesis of an ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of the S-acetyl Group

This protocol describes the deprotection of the S-acetyl group to yield the free thiol.

Materials:

  • S-acetyl-PEG12-conjugate

  • Hydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (degassed)

  • Phosphate buffer (pH 7.4, degassed)

  • Ethyl acetate (degassed)

  • Water (degassed)

  • Brine (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-acetyl-PEG12-conjugate (1.0 eq) in a mixture of degassed methanol and degassed phosphate buffer.

  • Add hydroxylamine hydrochloride (2.0 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, add degassed water and extract with degassed ethyl acetate.

  • Wash the combined organic layers with degassed water and degassed brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting free thiol is often used immediately in the next step to prevent oxidation.

Visualizations

coupling_workflow cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_purification Purification cluster_deprotection Deprotection This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Reaction Work-up Purification Step Purification Step Crude Product->Purification Step Pure Conjugate Pure Conjugate Purification Step->Pure Conjugate e.g., Chromatography Deprotection Reaction Deprotection Reaction Pure Conjugate->Deprotection Reaction Final Product (Free Thiol) Final Product (Free Thiol) Deprotection Reaction->Final Product (Free Thiol) Deprotection Work-up

Caption: Experimental workflow for this compound coupling and deprotection.

troubleshooting_logic Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Review Reaction Conditions Review Reaction Conditions Low Yield->Review Reaction Conditions Optimize Purification Optimize Purification Low Yield->Optimize Purification Impure? Impure? Check Starting Materials->Impure? Purity/Dryness Incomplete Reaction? Incomplete Reaction? Review Reaction Conditions->Incomplete Reaction? TLC/LC-MS Product Loss? Product Loss? Optimize Purification->Product Loss? Yield Calculation Adjust Molar Ratios Adjust Molar Ratios Incomplete Reaction?->Adjust Molar Ratios Yes Change Catalyst/Reagents Change Catalyst/Reagents Incomplete Reaction?->Change Catalyst/Reagents Yes Modify Temperature/Time Modify Temperature/Time Incomplete Reaction?->Modify Temperature/Time Yes Alternative Chromatography Alternative Chromatography Product Loss?->Alternative Chromatography Yes Precipitation/Recrystallization Precipitation/Recrystallization Product Loss?->Precipitation/Recrystallization Yes

Caption: Troubleshooting logic for low yield in coupling reactions.

reaction_pathways cluster_ester Esterification cluster_ether Williamson Ether Synthesis SAc-PEG12-OH This compound R-COOH Carboxylic Acid SAc-PEG12-OH->R-COOH + Acid Catalyst Base 1. Base (e.g., NaH) SAc-PEG12-OH->Base Ester SAc-PEG12-O-C(=O)-R R-COOH->Ester R-X 2. Alkyl Halide (R-X) Base->R-X Ether SAc-PEG12-O-R R-X->Ether

Caption: Key coupling reaction pathways for this compound.

References

side reactions to consider with S-acetyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for S-acetyl-PEG12-alcohol.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a heterobifunctional linker composed of three key parts:

  • An S-acetyl group : This serves as a protecting group for the thiol (sulfhydryl) group. It is stable under many reaction conditions but can be selectively removed to reveal a reactive free thiol.[1][2][3]

  • A PEG12 linker : A polyethylene (B3416737) glycol chain with 12 ethylene (B1197577) oxide units. This hydrophilic spacer increases the water solubility of the molecule and the resulting conjugate.[2][3]

  • A primary alcohol group (-OH) : This hydroxyl group provides a second site for further chemical modification.[2][3]

It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the thiolation of biomolecules.[4][5]

Q2: My S-acetyl deprotection reaction is showing low yield. What are the common causes and solutions?

Low yield during the deprotection step to generate the free thiol is a common issue. The primary causes are often incomplete reaction or degradation of the product.

Potential Causes:

  • Inefficient Deprotection Reagent/Conditions: The chosen method may not be strong enough or suitable for your substrate. Both basic and acidic hydrolysis can be used, but harsh conditions can degrade sensitive molecules.[1][6][7]

  • Suboptimal pH: For base-mediated methods, the pH needs to be sufficiently high to facilitate hydrolysis of the thioester.

  • Presence of Oxygen: The newly formed free thiol is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and reduce the yield of the desired monomeric thiol.[1][8][]

Troubleshooting Steps:

  • Switch Deprotection Method: If harsh basic (e.g., NaOH) or acidic (e.g., HCl) conditions are not suitable, consider milder, chemoselective methods. Hydroxylamine (B1172632) or aminothiols like cysteamine (B1669678) can be effective under more neutral conditions.[10][11]

  • Optimize Reaction Conditions: Adjust the concentration of the deprotection reagent, reaction time, and temperature. Monitor the reaction progress using an appropriate analytical method like LC-MS.

  • Degas All Solutions: To prevent oxidation, thoroughly degas all buffers and solvents (e.g., by sparging with nitrogen or argon) before use.[1]

  • Work under an Inert Atmosphere: Perform the deprotection reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.[10]

Q3: I'm observing significant formation of disulfide-linked dimers after deprotection. How can I prevent this?

The formation of disulfide bonds is a primary side reaction once the protective S-acetyl group is removed, as thiols are readily oxidized.[8][]

Prevention Strategies:

  • Use of Reducing Agents: Include a mild reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol), in your buffer during and after the deprotection. TCEP is often preferred as it is odorless and does not interfere with subsequent maleimide (B117702) conjugation reactions.

  • Anaerobic Conditions: As mentioned previously, working in an oxygen-free environment is critical. Use degassed buffers and maintain an inert atmosphere.[1]

  • Immediate Use: Use the freshly deprotected thiol-PEG-alcohol immediately in the next reaction step to minimize the time it is exposed to potentially oxidizing conditions.

  • pH Control: While deprotection may require a specific pH, the subsequent conjugation step should be performed at a pH that balances reactivity with stability. For thiol-maleimide reactions, a pH of 6.5-7.5 is ideal to maximize thiol reactivity while minimizing disulfide formation.[12]

Q4: What are the potential side reactions when conjugating the deprotected thiol to a maleimide?

The reaction of a thiol with a maleimide is a Michael addition, which is highly efficient but not without potential side reactions.[12][13]

Common Side Reactions:

  • Maleimide Hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can open via hydrolysis, rendering it unreactive towards the thiol.[14]

  • Reaction with Amines: At pH values above 7.5, primary amines (like the N-terminus of a protein or lysine (B10760008) side chains) can compete with the thiol in reacting with the maleimide.[12]

  • Thiazine (B8601807) Rearrangement: If the maleimide is conjugated to a peptide or protein with an unprotected N-terminal cysteine, the initial thioether conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring. This leads to a loss of the desired product.[13][15][16]

  • Retro-Michael Reaction: The thiol-maleimide linkage (a succinimidyl thioether) can be reversible under certain conditions, particularly in the presence of other thiols, leading to exchange reactions.[17][18]

Experimental Workflow for Deprotection and Conjugation

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: Conjugation cluster_2 Potential Side Reactions start This compound deprotection Add Deprotection Agent (e.g., Hydroxylamine) in Degassed Buffer start->deprotection thiol Free Thiol: HS-PEG12-OH deprotection->thiol maleimide Add Maleimide-functionalized Molecule (pH 6.5-7.5) thiol->maleimide oxidation Oxidation (Disulfide Dimer) thiol->oxidation conjugate Stable Thioether Conjugate maleimide->conjugate hydrolysis Maleimide Hydrolysis maleimide->hydrolysis rearrangement Thiazine Rearrangement conjugate->rearrangement

Caption: Workflow for this compound deprotection and subsequent thiol-maleimide conjugation, highlighting key side reactions.

Q5: Can the PEG chain itself undergo side reactions?

Yes, while generally stable, the polyethylene glycol chain can be susceptible to oxidative degradation. This process can be initiated by factors like exposure to transition metal ions, high temperatures, or certain oxidizing agents.[19] Oxidation can lead to chain cleavage, resulting in a heterogeneous mixture of products and potentially altering the properties of the final conjugate.[19] To minimize this, it is important to use high-purity reagents and avoid harsh oxidative conditions.

Troubleshooting Guide

This section provides a problem-oriented guide to address common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
No or Low Yield of Final Conjugate 1. Incomplete Deprotection: The S-acetyl group was not fully removed.- Verify deprotection using an appropriate analytical method (e.g., Ellman's test, LC-MS).- Increase reaction time, temperature, or reagent concentration. Consider a different deprotection method.[10]
2. Oxidation of Free Thiol: The deprotected thiol formed disulfide dimers before conjugation.- Perform the reaction under anaerobic conditions (degassed buffers, inert atmosphere).- Add a non-thiol reducing agent like TCEP.- Use the deprotected thiol immediately for the next step.
3. Hydrolyzed Maleimide: The maleimide partner degraded in the reaction buffer.- Prepare maleimide solutions fresh.- Maintain reaction pH between 6.5 and 7.5.[12] Avoid basic conditions.
Final Product is a Heterogeneous Mixture 1. Oxidative Degradation of PEG: The PEG chain has been cleaved.- Use high-purity water and reagents.- Avoid exposure to metal contaminants and strong oxidants.
2. Multiple Reaction Sites: The maleimide reacted with other nucleophiles (e.g., amines).- Lower the reaction pH to < 7.5 to ensure chemoselectivity for thiols over amines.[12]
3. Incomplete Deprotection/Reaction: A mix of starting material, intermediate, and product is present.- Optimize reaction times and stoichiometry based on analytical monitoring (e.g., HPLC).
Loss of Biological Activity of Conjugated Protein 1. Conjugation at an Active Site: The PEG linker sterically hinders the protein's active site.- If possible, use site-directed mutagenesis to introduce a cysteine at a less critical location.- Try a different conjugation chemistry targeting other amino acids.[20]
2. Harsh Reaction Conditions: The deprotection or conjugation conditions denatured the protein.- Use milder deprotection methods (e.g., hydroxylamine at neutral pH).- Ensure pH and temperature are within the protein's stability range.[20]

Troubleshooting Logic for Low Conjugation Yield

G start Problem: Low Yield of Final Conjugate q1 Was deprotection confirmed? start->q1 a1_no Incomplete Deprotection q1->a1_no No q2 Were anaerobic conditions used? q1->q2 Yes sol1 Solution: Optimize deprotection conditions. Verify with Ellman's test or MS. a1_no->sol1 a2_no Thiol Oxidation Likely q2->a2_no No q3 Was reaction pH kept at 6.5-7.5? q2->q3 Yes sol2 Solution: Use degassed buffers. Add TCEP. Work under N2/Ar. a2_no->sol2 a3_no Maleimide Hydrolysis or Amine Side Reaction q3->a3_no No end_node If issues persist, consider alternative conjugation chemistry. q3->end_node Yes sol3 Solution: Buffer pH carefully. Use freshly prepared maleimide. a3_no->sol3

Caption: A decision tree for troubleshooting low yields in conjugation reactions involving this compound.

Experimental Protocols

Protocol 1: Deprotection of this compound using Hydroxylamine

This protocol describes a mild method for removing the S-acetyl group to generate the free thiol.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA), pH 7.2-7.4

  • Nitrogen or Argon gas

  • Degassed water

Procedure:

  • Prepare a stock solution of the deprotection buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 30 minutes.

  • Prepare a 0.5 M stock solution of hydroxylamine in the degassed phosphate buffer. Adjust the pH back to 7.2 if necessary.

  • Dissolve the this compound in the degassed phosphate buffer to a final concentration of 10-20 mM.

  • Add the hydroxylamine stock solution to the this compound solution to a final concentration of 50 mM.

  • Incubate the reaction at room temperature for 1-2 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS or by using Ellman's reagent to detect the presence of the free thiol.

  • The resulting HS-PEG12-OH solution should be used immediately for the subsequent conjugation step.

Protocol 2: Conjugation of Deprotected HS-PEG12-OH to a Maleimide-functionalized Protein

This protocol outlines the conjugation of the freshly prepared thiol to a protein containing a maleimide group.

Materials:

  • Freshly prepared HS-PEG12-OH solution (from Protocol 1)

  • Maleimide-functionalized protein in a suitable buffer (e.g., degassed PBS, pH 6.8)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Ensure the maleimide-functionalized protein is in a degassed buffer at a pH between 6.5 and 7.5.

  • Add a 5- to 10-fold molar excess of the HS-PEG12-OH solution to the protein solution.

  • Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight, with gentle mixing and under an inert atmosphere.

  • After the incubation period, quench any unreacted maleimide groups by adding a 2-fold molar excess of L-cysteine or β-mercaptoethanol relative to the initial amount of maleimide. Let it react for 30 minutes.

  • Purify the resulting PEGylated protein conjugate from excess PEG reagent and quenching reagent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterize the final conjugate using SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.

References

optimizing storage conditions for S-acetyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for S-acetyl-PEG12-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C.[1][2][3][4] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and protected from light, as PEG derivatives can be sensitive to oxidation and light.

Q2: Can this compound be stored at room temperature for short periods?

A2: While some suppliers ship this compound at ambient temperature, for short-term storage in the lab (a few days), it is best to keep it in a cool, dark place. However, for any extended period, storage at -20°C is strongly advised to prevent potential degradation.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is generally soluble in many common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). Its hydrophilic PEG linker also imparts good water solubility.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][6][7][8][9] These methods can help identify any impurities or degradation products.

Q5: What are the potential degradation pathways for this compound?

A5: Potential degradation can occur through oxidation of the polyethylene (B3416737) glycol (PEG) chain, especially if exposed to air and light. Additionally, the S-acetyl (thioacetate) group can be susceptible to hydrolysis, leading to the formation of a free thiol. The terminal alcohol group is generally stable but can undergo oxidation under harsh conditions.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound, particularly in its application as a PROTAC linker.

Issue Potential Cause Recommended Solution
Low reaction yield in conjugation step Degradation of this compound: The thioacetate (B1230152) group may have hydrolyzed to a free thiol, or the PEG chain may have oxidized.- Confirm the purity of the this compound using HPLC or MS before use.- Ensure the compound has been stored correctly at -20°C and protected from light and air.
Incorrect reaction conditions: The pH, temperature, or stoichiometry of the reaction may not be optimal.- Optimize the reaction conditions. For reactions involving the alcohol group, ensure appropriate activating agents are used.- If the deprotected thiol is desired, ensure complete deacetylation before proceeding with thiol-specific conjugation chemistry.
Poor solubility of the final PROTAC molecule Hydrophobic nature of the attached ligands: The ligands conjugated to the PEG linker may be highly hydrophobic, counteracting the solubilizing effect of the PEG chain.[10]- Consider using a longer PEG chain to enhance the overall hydrophilicity of the PROTAC molecule.[10][]- Modify the ligands to include more polar functional groups.
Inefficient target protein degradation by the PROTAC Suboptimal linker length: The PEG12 linker may be too short or too long for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12]- Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG24) to identify the optimal spacer length for ternary complex formation.[13]
Poor cell permeability of the PROTAC: Despite the PEG linker, the overall physicochemical properties of the PROTAC might hinder its ability to cross the cell membrane efficiently.[12][13]- Evaluate the physicochemical properties of the PROTAC, such as cLogP and polar surface area.- Perform cell uptake assays to measure the intracellular concentration of the PROTAC.[13]
"Hook effect" observed in dose-response curves Formation of binary complexes at high concentrations: At high concentrations, the PROTAC may predominantly form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[12]- Perform a wide dose-response experiment to confirm the hook effect.[13]- Optimize the linker design to potentially mitigate the formation of non-productive binary complexes.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and detect any degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for PEG compounds which lack a strong UV chromophore.[15] If available, a mass spectrometer can also be used for detection.

    • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

    • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.

2. Mass Spectrometry (MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for PEGylated molecules.[5]

    • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is recommended.[7]

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

    • Data Analysis: Look for the [M+H]+ or [M+Na]+ adducts of this compound (MW = 604.75 g/mol ). The observed mass should be within a few ppm of the theoretical mass.

Visualizations

G Troubleshooting Workflow for this compound in PROTAC Synthesis cluster_storage Initial Checks cluster_synthesis Synthesis & Conjugation cluster_troubleshooting Troubleshooting cluster_evaluation PROTAC Evaluation cluster_optimization PROTAC Optimization start Start with this compound storage_check Verify Storage Conditions (-20°C, dark, inert gas) start->storage_check purity_check Assess Purity (HPLC, MS) storage_check->purity_check conjugation Conjugation Reaction purity_check->conjugation yield_check Check Reaction Yield conjugation->yield_check low_yield Low Yield yield_check->low_yield No good_yield Good Yield yield_check->good_yield Yes optimize_conditions Optimize Reaction Conditions (pH, temp, stoichiometry) low_yield->optimize_conditions recheck_reagent Re-evaluate Reagent Purity low_yield->recheck_reagent degradation_assay Target Degradation Assay good_yield->degradation_assay optimize_conditions->conjugation recheck_reagent->purity_check inefficient_degradation Inefficient Degradation degradation_assay->inefficient_degradation No successful_degradation Successful Degradation degradation_assay->successful_degradation Yes linker_length Vary PEG Linker Length inefficient_degradation->linker_length cell_permeability Assess Cell Permeability inefficient_degradation->cell_permeability linker_length->conjugation

Caption: Troubleshooting workflow for PROTAC synthesis and evaluation.

G Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound CH₃C(O)S-(CH₂CH₂O)₁₂-H hydrolysis_product Thiol-PEG12-alcohol HS-(CH₂CH₂O)₁₂-H main:f0->hydrolysis_product:f0 H₂O oxidation_product Oxidized PEG Species e.g., aldehydes, carboxylic acids main:f0->oxidation_product O₂, light acetic_acid Acetic Acid

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to S-acetyl-PEG12-alcohol and Other PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not merely a spacer but a crucial determinant of the PROTAC's overall performance, influencing its efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides an objective comparison of S-acetyl-PEG12-alcohol, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly used PROTAC linkers such as alkyl/ether and rigid linkers. By presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes, this document serves as a resource for the rational design and optimization of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[1] The linker's length, chemical composition, and rigidity are paramount in achieving an optimal orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive conformation, thereby diminishing degradation efficiency.[1]

Comparison of PROTAC Linker Types

PROTAC linkers are broadly classified into flexible and rigid categories. Flexible linkers, predominantly PEG and alkyl chains, are the most common due to their synthetic tractability and ability to allow for conformational adjustments necessary for productive ternary complex formation.[3][4] Rigid linkers, which often incorporate cyclic moieties, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[4]

This compound is a PEG-based linker that offers a balance of flexibility and hydrophilicity.[5][6][7][8] The PEG component can enhance the solubility and cell permeability of the PROTAC molecule, addressing a common challenge in PROTAC development.[9] The S-acetyl and alcohol functional groups provide versatile handles for conjugation to the POI and E3 ligase ligands.[8]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize experimental data from various studies, illustrating the impact of linker type and length on PROTAC performance. The key parameters for evaluating efficacy are:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4]

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3][4]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [1][4]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [4]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Table 4: Comparison of Alkyl vs. PEG Linkers for Cereblon (CRBN) Degradation [3][4]

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with Antibodies D->E F Detection & Analysis E->F Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance Length Length Efficacy Efficacy (DC50, Dmax) Length->Efficacy Selectivity Selectivity Length->Selectivity Composition Composition (e.g., PEG, Alkyl) Composition->Efficacy PK_Properties Pharmacokinetics Composition->PK_Properties Rigidity Rigidity Rigidity->Selectivity

References

A Head-to-Head Comparison of Thiol Conjugation Linkers: S-acetyl-PEG vs. Maleimide-PEG

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of linker chemistry is paramount. It dictates the stability, homogeneity, and ultimate efficacy of the final product. This guide provides a detailed, data-driven comparison of two prominent thiol-reactive linker strategies: the classic maleimide-PEG linker and the S-acetyl-PEG linker, which serves as a protected thiol precursor.

Introduction to Thiol Conjugation Chemistries

Thiol groups, primarily from cysteine residues on proteins, are popular targets for bioconjugation due to their relatively low abundance and high nucleophilicity compared to other functional groups like amines.

Maleimide-PEG Linkers: These are among the most widely used thiol-reactive linkers. The maleimide (B117702) group reacts directly and rapidly with a free thiol via a Michael addition reaction to form a thiosuccinimide linkage.[][2] This method is known for its high efficiency and specificity for thiols under mild physiological conditions (pH 6.5-7.5).[][2]

S-acetyl-PEG Linkers: This strategy employs a protected thiol. The S-acetyl group renders the thiol inert and stable during storage and initial reaction steps, preventing unwanted oxidation or side reactions.[3] A deprotection step, typically using a reagent like hydroxylamine, is required to unmask the free thiol, which is then available for conjugation.[3][4] This free thiol is then typically reacted with an electrophilic partner, such as a maleimide group already on the protein, to form the final conjugate.

Mechanism of Action and Reaction Workflow

The fundamental difference between these two linkers lies in their reaction workflow and the nature of the final covalent bond.

Maleimide-PEG Reaction: The maleimide linker is electrophilic and directly attacks the nucleophilic thiol of a biomolecule (e.g., a reduced cysteine on an antibody). This forms a thiosuccinimide conjugate in a single step.

References

The Impact of PEG Chain Length on Conjugate Stability: A Comparative Guide (PEG12 vs. PEG8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. A critical parameter in the design of these bioconjugates is the length of the PEG chain, which can significantly influence the stability of the final product. This guide provides an objective comparison of the effects of PEG12 (a PEG molecule with 12 ethylene (B1197577) glycol units) versus PEG8 (a PEG molecule with 8 ethylene glycol units) on conjugate stability, supported by experimental data and detailed methodologies.

Key Stability Considerations: A Comparative Overview

Generally, a longer PEG chain imparts greater stability to a conjugate by providing a larger hydrodynamic radius and enhanced steric hindrance. This shields the conjugated molecule from enzymatic degradation and reduces immunogenicity. While direct head-to-head comparative studies exclusively focusing on PEG12 versus PEG8 are limited, the available data and established principles of PEGylation allow for a clear inference: conjugates with PEG12 are expected to exhibit enhanced stability compared to those with PEG8.

This increased stability manifests in several key areas:

  • Proteolytic Stability: The larger size of the PEG12 chain offers more effective protection against proteolytic enzymes, leading to a longer half-life in biological fluids.

  • Thermal Stability: While the effect on thermodynamic stability can be neutral, longer PEG chains can contribute to increased resistance to heat-induced aggregation.

  • Colloidal Stability: A longer PEG chain can provide a more robust hydration layer around the conjugate, preventing aggregation and improving solubility.

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the stability of A20FMDV2 peptides PEGylated with different chain lengths in rat serum and human plasma. While not a direct comparison of PEG12 and PEG8, the data for PEG8 and other short-chain PEGs provide a strong indication of the expected trend.

PEG Chain LengthLinkerPercentage of Intact Peptide after 48h in Rat SerumPercentage of Intact Peptide after 48h in Human Plasma
Unconjugated-Undetected-
PEG8 Acetyl> 58%-
PEG2Acetyl> 30%More resistant than longer PEGs
PEG5Acetyl> 30%More resistant than longer PEGs
PEG20AcetylMost stable in this series-

Data adapted from a study on A20FMDV2 peptide stability[1]. The study indicates that while all PEGylated peptides showed good stability in rat serum, the shortest PEG chains (PEG2 and PEG5) were surprisingly more resistant to degradation in human plasma than longer chains in that specific context[1]. However, the general trend in rat serum suggests that longer chains provide better protection, with the unconjugated peptide degrading almost completely within 24 hours[1].

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Proteolytic Stability Assay (Trypsin Digestion)

This protocol outlines the steps for assessing the resistance of a PEGylated protein to digestion by trypsin.

Materials:

  • PEGylated protein conjugate (e.g., PEG12-protein and PEG8-protein)

  • Native (unconjugated) protein

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

  • Quenching Solution (e.g., 1% Trifluoroacetic Acid - TFA)

  • SDS-PAGE apparatus and reagents

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Sample Preparation:

    • Prepare solutions of the native protein, PEG8-conjugate, and PEG12-conjugate at a concentration of 1 mg/mL in the digestion buffer.

  • Reduction and Alkylation (Optional but Recommended):

    • To denature the protein and ensure complete digestion, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Trypsin Digestion:

    • Add trypsin to each protein solution at a 1:50 (w/w) trypsin-to-protein ratio.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each reaction.

  • Quenching the Reaction:

    • Immediately stop the digestion in the collected aliquots by adding TFA to a final concentration of 1%.

  • Analysis by SDS-PAGE:

    • Mix the quenched aliquots with SDS-PAGE sample loading buffer.

    • Load the samples onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Data Analysis:

    • Quantify the intensity of the intact protein band at each time point using densitometry software.

    • Plot the percentage of intact protein remaining versus time for each sample.

    • Compare the degradation profiles of the native protein, PEG8-conjugate, and PEG12-conjugate to determine their relative proteolytic stability.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Native_Protein Native Protein Trypsin_Addition Add Trypsin (1:50 w/w) Native_Protein->Trypsin_Addition PEG8_Conjugate PEG8-Conjugate PEG8_Conjugate->Trypsin_Addition PEG12_Conjugate PEG12-Conjugate PEG12_Conjugate->Trypsin_Addition Incubation Incubate at 37°C Trypsin_Addition->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench with TFA Time_Points->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Densitometry Densitometry & Comparison SDS_PAGE->Densitometry

Workflow for Proteolytic Stability Assay.
Thermal Stability Assay (Differential Scanning Calorimetry - DSC)

This protocol describes how to determine the thermal stability of PEGylated conjugates by measuring their melting temperature (Tm).

Materials:

  • PEGylated protein conjugate (e.g., PEG12-protein and PEG8-protein)

  • Native (unconjugated) protein

  • Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare solutions of the native protein, PEG8-conjugate, and PEG12-conjugate at a concentration of 1 mg/mL in the desired buffer[2].

    • Degas the samples and the reference buffer to prevent bubble formation during the scan.

  • Instrument Setup:

    • Switch on the DSC instrument and allow it to stabilize.

    • Set the experimental parameters:

      • Start Temperature: e.g., 20°C

      • End Temperature: e.g., 100°C

      • Scan Rate: e.g., 1°C/minute

  • Data Acquisition:

    • Load the protein sample into the sample cell and an equal volume of the reference buffer into the reference cell.

    • Start the temperature scan. The instrument will measure the difference in heat capacity between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The output will be a thermogram showing heat capacity (Cp) versus temperature.

    • The peak of the thermogram corresponds to the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • Compare the Tm values of the native protein, PEG8-conjugate, and PEG12-conjugate. A higher Tm indicates greater thermal stability.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Protein_Sample Prepare Protein Sample (1 mg/mL) Degas Degas Samples & Buffer Protein_Sample->Degas Reference_Buffer Prepare Reference Buffer Reference_Buffer->Degas Load_Samples Load Sample & Reference Degas->Load_Samples Set_Parameters Set Scan Parameters Load_Samples->Set_Parameters Run_Scan Run Temperature Scan Set_Parameters->Run_Scan Generate_Thermogram Generate Thermogram (Cp vs. T) Run_Scan->Generate_Thermogram Determine_Tm Determine Melting Temperature (Tm) Generate_Thermogram->Determine_Tm Compare_Stability Compare Tm Values Determine_Tm->Compare_Stability

Workflow for Thermal Stability Assay using DSC.
In Vitro Serum Stability Assay (LC-MS)

This protocol details a method for assessing the stability of PEGylated conjugates in serum over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • PEGylated conjugate (e.g., PEG12-conjugate and PEG8-conjugate)

  • Human or animal serum

  • Phosphate Buffered Saline (PBS)

  • Internal Standard (a stable, non-interfering molecule)

  • Affinity purification reagents (e.g., Protein A/G beads)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris buffer)

  • LC-MS system

Procedure:

  • Incubation:

    • Spike the PEGylated conjugates into serum at a final concentration of 0.1 mg/mL[3].

    • As a control, spike the conjugates into PBS.

    • Incubate all samples at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), collect aliquots.

  • Sample Preparation for LC-MS:

    • To each aliquot, add the internal standard.

    • Perform affinity purification to isolate the conjugate from the complex serum matrix.

    • Elute the purified conjugate from the affinity beads.

    • Neutralize the eluted sample.

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • Develop a chromatographic method to separate the intact conjugate from any degradation products.

    • Use the mass spectrometer to detect and quantify the intact conjugate and its fragments.

  • Data Analysis:

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the initial time point (t=0).

    • Normalize the data using the internal standard to correct for sample processing variability.

    • Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life in serum.

    • Compare the stability profiles of the PEG8 and PEG12 conjugates.

Serum_Stability_Workflow cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Spike_Serum Spike Conjugate into Serum Incubate_37C Incubate at 37°C Spike_Serum->Incubate_37C Spike_PBS Spike Conjugate into PBS (Control) Spike_PBS->Incubate_37C Collect_Aliquots Collect Aliquots Incubate_37C->Collect_Aliquots Add_IS Add Internal Standard Collect_Aliquots->Add_IS Affinity_Purify Affinity Purification Add_IS->Affinity_Purify Elute_Neutralize Elute & Neutralize Affinity_Purify->Elute_Neutralize Inject_LCMS Inject into LC-MS Elute_Neutralize->Inject_LCMS Quantify_Intact Quantify Intact Conjugate Inject_LCMS->Quantify_Intact Calculate_HalfLife Calculate Half-Life & Compare Quantify_Intact->Calculate_HalfLife

Workflow for In Vitro Serum Stability Assay.

Conclusion

The length of the PEG chain is a critical determinant of the stability of a bioconjugate. Based on established principles and available data, it is expected that conjugates modified with PEG12 will exhibit superior proteolytic, thermal, and colloidal stability compared to those with PEG8. The provided experimental protocols offer a framework for researchers to quantitatively assess these stability parameters for their specific molecules of interest, enabling the rational design of more robust and effective therapeutic bioconjugates.

References

A Comparative Guide to the In Vitro Validation of S-acetyl-PEG12-alcohol Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the effective delivery and validation of therapeutic conjugates are paramount. The use of polyethylene (B3416737) glycol (PEG) linkers is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This guide provides a comparative framework for validating the in vitro activity of molecules conjugated with S-acetyl-PEG12-alcohol, a hydrophilic linker increasingly utilized in the development of sophisticated bioconjugates like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

While specific in vitro activity data for this compound conjugates is proprietary and dependent on the conjugated molecule, this guide outlines the expected advantages of this linker, compares it to common alternatives, and provides detailed experimental protocols for its validation.

Comparison of PEGylation Linkers

The choice of a PEG linker can significantly impact the stability, solubility, and biological activity of a conjugate. This compound offers a balance of hydrophilicity and a readily deprotectable thiol group for conjugation.

FeatureThis compoundMaleimide-PEGNHS-Ester-PEG
Reactive Group Thiol (after deacetylation)ThiolAmine
Cleavability Non-cleavable linker backboneNon-cleavable linker backboneNon-cleavable linker backbone
Hydrophilicity HighModerate to HighModerate to High
Stability of Conjugate Stable thioether bondStable thioether bond, but potential for retro-Michael additionStable amide bond
Primary Application Conjugation to cysteines or engineered thiolsConjugation to cysteinesConjugation to lysines

Experimental Protocols for In Vitro Validation

The following protocols provide a roadmap for assessing the in vitro activity of a hypothetical therapeutic protein conjugated with this compound.

Protocol 1: Deprotection of S-acetyl Group and Conjugation

This protocol describes the initial step of preparing the linker for conjugation to a therapeutic molecule.

Materials:

  • This compound

  • Hydroxylamine (B1172632) solution

  • Phosphate-buffered saline (PBS)

  • Therapeutic molecule with a suitable reactive partner (e.g., a maleimide-functionalized protein)

Procedure:

  • Dissolve this compound in PBS.

  • Add hydroxylamine solution to a final concentration of 50 mM.

  • Incubate at room temperature for 2 hours to deprotect the acetyl group and expose the thiol.

  • Immediately react the deprotected thiol-PEG12-alcohol with the maleimide-functionalized therapeutic molecule.

  • Purify the conjugate using size-exclusion chromatography.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the effect of the conjugate on cell proliferation and cytotoxicity.

Materials:

  • Target cell line

  • DMEM/F-12 cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the this compound conjugate and unconjugated drug for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify that the conjugate can still bind to its intended intracellular target.

Materials:

  • Target cell line

  • This compound conjugate

  • PBS

  • Protease inhibitors

Procedure:

  • Treat cells with the conjugate or vehicle control.

  • Lyse the cells and divide the lysate into aliquots.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C).

  • Centrifuge to separate aggregated from soluble protein.

  • Analyze the soluble fraction by Western blot or ELISA for the target protein. Increased thermal stability indicates target engagement.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the key workflows and a hypothetical signaling pathway.

G cluster_0 Deprotection and Conjugation This compound This compound Thiol-PEG12-alcohol Thiol-PEG12-alcohol This compound->Thiol-PEG12-alcohol Hydroxylamine PEGylated Conjugate PEGylated Conjugate Thiol-PEG12-alcohol->PEGylated Conjugate Activated Therapeutic Activated Therapeutic Activated Therapeutic->PEGylated Conjugate

Figure 1: Conjugation Workflow

G cluster_1 In Vitro Validation Workflow Conjugate Synthesis Conjugate Synthesis Cell Viability Assay Cell Viability Assay Conjugate Synthesis->Cell Viability Assay Target Engagement Assay Target Engagement Assay Conjugate Synthesis->Target Engagement Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Downstream Functional Assay Downstream Functional Assay Target Engagement Assay->Downstream Functional Assay Downstream Functional Assay->Data Analysis G cluster_2 Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Conjugate Conjugate Conjugate->Kinase B

A Comparative Analysis of S-Acetyl Deprotection Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The S-acetyl group is a widely utilized protecting group for thiols in organic synthesis, particularly in peptide and natural product chemistry, owing to its stability across a range of reaction conditions and its straightforward installation.[1] However, the efficient and clean removal of the S-acetyl group to unmask the free thiol is a critical step that necessitates careful selection of deprotection reagents to avoid unwanted side reactions, such as disulfide formation, especially when dealing with sensitive substrates.[1][2] This guide provides a comparative analysis of common S-acetyl deprotection reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their synthetic needs.

Performance Comparison of S-Acetyl Deprotection Reagents

The choice of a deprotection reagent significantly influences the reaction's success, impacting yield, reaction time, and compatibility with other functional groups within the molecule.[3] The following table summarizes the performance of various reagents for the deprotection of S-acetylated compounds.

Reagent/MethodSubstrate TypeReaction ConditionsTimeYield (%)Key Advantages & Disadvantages
Base-Mediated Hydrolysis
NaOH, KOH, NaOMe, NH₃/MeOHGeneral AcetamidesBasic conditions (e.g., NaOH in EtOH/H₂O, reflux)VariesSubstrate dependentAdvantages: Traditional, often effective. Disadvantages: Harsh conditions, not suitable for base-sensitive substrates, risk of side reactions.[1][4]
Thiol-Thioester Exchange
Thioglycolic Acid (TGA)S-acyl bisthiazolidines, oxazolidinyl thiazolidines2 eq. TGA, Phosphate (B84403) Buffer (PB) pH 8, rt24 h51-80Advantages: Milder than strong bases, suitable for labile substrates. Disadvantages: Can be slow, requires excess reagent.[3][4]
Polymer-supported TGAS-acyl bisthiazolidines, oxazolidinyl thiazolidines2 eq. TG-NCO-SH, PB pH 8, rt24 h61-93Advantages: Improved yields over solution-phase TGA, simplified workup. Disadvantages: Longer reaction times.[3][4]
Biomimetic Deprotection (NCL-Inspired)
Cysteamine (B1669678) or L-cysteineS-acetyl, S-butyryl, S-benzoyl heterocyclesAqueous buffer pH 8, rt30 minup to 84Advantages: Rapid, high yields under physiological conditions, mimics Native Chemical Ligation. Disadvantages: Reagent can be more expensive.[3][5]
Other Reagents
Tetrabutylammonium cyanide (TBACN)Thioacetates0.5 eq. TBACN, CHCl₃:MeOH (1:1), rt3 h>80Advantages: Mild conditions, reduced byproduct formation. Disadvantages: Cyanide reagent requires careful handling.[3][6]
Dysprosium (III) triflate (Dy(OTf)₃)Functionalized ThioacetatesCatalytic Dy(OTf)₃, mild heating-HighAdvantages: Environmentally friendly catalyst, recyclable. Disadvantages: Requires heating.[6]

Experimental Protocols

Detailed methodologies are essential for reproducible experimental outcomes. The following are protocols for key S-acetyl deprotection methods.

Protocol 1: Deprotection using Thioglycolic Acid (TGA)

Materials:

  • S-acetylated compound

  • Methanol (MeOH)

  • 1M Phosphate Buffer (PB) pH 8 (degassed)

  • Thioglycolic Acid (TGA)

  • 5% HCl solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the S-acetylated compound (1.0 equiv.) in methanol.[1]

  • Add the degassed phosphate buffer (pH 8) to the solution. A common ratio is 1:9 MeOH:PB.[1]

  • Add thioglycolic acid (2.0 equiv.).[1]

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen).[3]

  • Acidify the reaction mixture with a 5% HCl solution and extract with ethyl acetate (3x).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.[4]

Protocol 2: Biomimetic Deprotection using Cysteamine

Materials:

  • S-acetylated compound

  • Methanol (MeOH)

  • Aqueous Buffer pH 8

  • Cysteamine

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-acetylated compound (1.0 equiv.) in a minimal amount of methanol.

  • Add the aqueous buffer (pH 8).[5]

  • Add cysteamine (2.0 equiv.).[1]

  • Stir the reaction mixture at room temperature for 30 minutes.[5]

  • Pour the reaction mixture into a saturated NaCl solution and extract with ethyl acetate (3x).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[7]

  • Purify the product by column chromatography.

Protocol 3: Deprotection using Tetrabutylammonium Cyanide (TBACN)

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve the thioacetate compound in a 1:1 mixture of chloroform and methanol.[3]

  • Add TBACN (0.5 molar equivalents).[3]

  • Stir the reaction for 3 hours at room temperature.[3]

  • Add distilled water and chloroform for extraction.[3]

  • Separate the organic layer and extract the aqueous layer with chloroform.[3]

  • Combine the organic layers, wash with aqueous ammonium chloride, dry with MgSO₄, filter, and concentrate in vacuo.[3]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing deprotection strategies.

Biomimetic Deprotection Mechanism

The highly efficient deprotection using 2-aminothiols like cysteamine is inspired by Native Chemical Ligation (NCL).[1] The process begins with a reversible thiol-thioester exchange, which is followed by a rapid and irreversible intramolecular S-to-N acyl transfer.[1][3] This irreversible step drives the equilibrium towards the deprotected product, leading to significantly faster reaction times compared to standard transthioesterification.[1]

biomimetic_deprotection cluster_step1 Reversible Thiol-Thioester Exchange cluster_step2 Irreversible S-to-N Acyl Transfer SAc R-S-Ac Intermediate R-SH + Ac-S-CH₂-CH₂-NH₂ SAc->Intermediate CysAmine H₂N-CH₂-CH₂-SH (Cysteamine) CysAmine->Intermediate Intermediate->SAc AcylTransfer Ac-S-CH₂-CH₂-NH₂ FinalProduct HS-CH₂-CH₂-NH-Ac AcylTransfer->FinalProduct Rapid Intramolecular Rearrangement experimental_workflow Start S-Acetylated Compound in appropriate solvent AddReagent Add Deprotection Reagent (e.g., TGA, Cysteamine, etc.) Start->AddReagent Reaction Stir at specified temperature and time AddReagent->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Dry Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Dry Filter Filtration Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification (e.g., Column Chromatography) Evaporate->Purify FinalProduct Pure Deprotected Thiol Purify->FinalProduct

References

A Comparative Guide to Antibody-Drug Conjugate Efficacy with Different PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker component, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's stability, pharmacokinetics, and overall efficacy.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained significant traction due to their ability to impart favorable physicochemical properties to ADCs.[2][3] This guide provides a comprehensive comparison of ADC efficacy with different PEG linkers, supported by experimental data and detailed methodologies.

The inclusion of hydrophilic PEG linkers can address challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[4][5] By enhancing solubility and shielding the ADC from premature clearance, PEG linkers can lead to a longer circulation half-life and increased accumulation in tumor tissues.[4][6] The length and architecture of the PEG linker are crucial parameters that can be modulated to fine-tune the therapeutic index of an ADC.[1][7]

Data Presentation

The following tables summarize quantitative data from various studies, comparing key performance metrics of ADCs with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerADC ConstructCell LineIC50 (nM)Reference
No PEG (SMCC)ZHER2-SMCC-MMAENCI-N87~1[8][9]
4 kDa PEGZHER2-PEG4K-MMAENCI-N87~4.5[8][9]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87~22[8][9]
PEG12Homogeneous DAR 8 ADCBreast Cancer XenograftNot Specified[10]
PEG24anti-Trop2-mPEG24-MMAEBxPC3 XenograftNot Specified[10]

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK) in Rodents

LinkerADC ConstructAnimal ModelPlasma Half-life (t1/2)ClearanceReference
No PEGNon-PEGylated Control ADCRatNot SpecifiedHigher[11]
PEG2PEGylated ADCRatNot SpecifiedLower than No PEG[11]
PEG4PEGylated ADCRatNot SpecifiedLower than No PEG[11]
PEG8Homogeneous DAR 8 ADCRat~40 h~0.2 mL/h/kg[10][12]
PEG12Homogeneous DAR 8 ADCRat~50 h~0.15 mL/h/kg[10][12]
PEG24Homogeneous DAR 8 ADCRat~50 h~0.15 mL/h/kg[10][12]
4 kDa PEGZHER2-PEG4K-MMAENot Specified2.5-fold increase vs. No PEGNot Specified[8][9]
10 kDa PEGZHER2-PEG10K-MMAENot Specified11.2-fold increase vs. No PEGNot Specified[8][9]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

LinkerADC ConstructXenograft ModelTumor Growth Inhibition (%)Reference
No PEGZHER2-SMCC-MMAENCI-N87~40%[9][10]
2 PEG UnitsPEGylated ADCL540cy35-45%[11]
4 PEG UnitsPEGylated ADCL540cy35-45%[11]
8 PEG UnitsPEGylated ADCL540cy75-85%[11]
12 PEG UnitsPEGylated ADCL540cy75-85%[11]
24 PEG UnitsPEGylated ADCL540cy75-85%[11]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87>80%[9][10]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of ADCs with different PEG linkers.

1. ADC Synthesis and Characterization

  • Antibody Modification: The monoclonal antibody is typically modified to introduce a reactive handle for linker conjugation. This can be achieved through partial reduction of interchain disulfide bonds to generate free thiols or by engineering specific amino acid residues for site-specific conjugation.

  • Linker-Payload Activation: The PEG linker-payload is activated for reaction with the modified antibody. For thiol-reactive chemistry, a maleimide (B117702) group on the linker is commonly used.

  • Conjugation Reaction: The activated linker-payload is incubated with the modified antibody under controlled conditions (pH, temperature, and time) to form the ADC.

  • Purification: The resulting ADC is purified from unconjugated antibody, linker-payload, and other reactants using techniques such as size exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.[13] Techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and SEC are employed.[13]

2. In Vitro Cytotoxicity Assay

  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linkers for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

3. Pharmacokinetic (PK) Study in Rodents [1]

  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated.

4. In Vivo Efficacy Study (Xenograft Model) [14]

  • Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor cells that express the target antigen.

  • Treatment Initiation: Once the tumors reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment groups.

  • Administration: The ADCs with different PEG linkers, a vehicle control, and a control antibody are administered to the respective groups at a defined dose and schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload mAb Antibody Linker PEG Linker (Variable Length) mAb->Linker Conjugation Site Payload Cytotoxic Drug Linker->Payload

Figure 1: General structure of an Antibody-Drug Conjugate with a PEG linker.

ADC_Workflow cluster_Synthesis ADC Synthesis & Characterization cluster_Evaluation Preclinical Evaluation A Antibody Modification C Conjugation A->C B Linker-Payload Activation B->C D Purification C->D E Characterization (DAR, etc.) D->E F In Vitro Cytotoxicity Assay E->F G Pharmacokinetic Study E->G H In Vivo Efficacy Study E->H

Figure 2: Experimental workflow for comparing ADC efficacy.

References

A Head-to-Head Comparison of Thiol Linker Strategies: The Advantages of S-acetyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation, drug delivery, and diagnostic development. The linker not only connects different molecular entities but also profoundly influences the stability, solubility, and overall performance of the final conjugate. This guide provides a comprehensive comparison of a protected thiol linker, S-acetyl-PEG12-alcohol, with other common thiol-reactive alternatives, supported by experimental data to inform the selection of the most suitable conjugation strategy.

The modification of molecules at thiol groups, particularly the sulfhydryl group of cysteine residues in proteins and peptides, is a cornerstone of bioconjugation. While direct conjugation to a free thiol is a common approach, the use of a protected thiol, such as the S-acetyl group in this compound, offers a distinct set of advantages. This strategy involves a two-step process: the deprotection of the thiol followed by its conjugation to a target molecule. This guide will objectively evaluate the merits of this approach against widely used direct conjugation methods employing maleimide (B117702) and pyridyl disulfide linkers, as well as comparing the S-acetyl protecting group to the trityl protecting group.

The Contenders: An Overview of Thiol Chemistries

This compound: The Protected Thiol Approach

This compound is a heterobifunctional linker that features three key components:

  • S-acetyl Group: A protecting group for the thiol functionality. This prevents unwanted side reactions and oxidation of the thiol during synthesis and storage. The thiol can be readily deprotected under mild conditions immediately prior to conjugation.

  • PEG12 Spacer: A polyethylene (B3416737) glycol spacer consisting of 12 ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the conjugate, reduces aggregation, and can improve the pharmacokinetic profile of the final molecule by providing a "stealth" effect.

  • Terminal Alcohol: A hydroxyl group that can be further functionalized, for example, by esterification to attach a payload or another molecule of interest.

Alternative Strategies:

  • Maleimide Linkers: These are highly popular for their rapid reaction rates and high selectivity for thiols at a neutral pH (6.5-7.5), forming a stable thioether bond via a Michael addition reaction. However, the resulting succinimidyl thioether linkage can be susceptible to hydrolysis and retro-Michael reactions, which may lead to instability and exchange with other thiols in a biological environment[1][2].

  • Pyridyl Disulfide Linkers: These linkers react with thiols through a disulfide exchange reaction, forming a new disulfide bond. This linkage is cleavable under reducing conditions, a feature that can be advantageous for drug delivery applications where payload release is desired in the reducing environment of the cell[2][3].

  • Trityl (Trt) Protecting Group: Another common protecting group for thiols. It is typically removed under acidic conditions, which may not be suitable for all biomolecules[4].

Performance Showdown: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize key performance characteristics of each strategy based on available experimental data.

Table 1: Thiol Protection and Deprotection Efficiency
FeatureS-acetyl GroupTrityl (Trt) Group
Deprotection Conditions Mildly basic (e.g., hydroxylamine, sodium methoxide) or enzymatic.Acidic (e.g., Trifluoroacetic acid - TFA).
Typical Deprotection Time 30 minutes - 2 hours.5 minutes - 1 hour.
Typical Yield >90%>90%
Compatibility Compatible with a wide range of functional groups sensitive to acid.Can be incompatible with acid-labile molecules.
Table 2: Conjugation Efficiency and Kinetics
Linker TypeTypical Reaction ConditionsReaction TimeConjugation YieldKey Kinetic Parameters
Deprotected S-acetyl-PEG-Linker (Thiol) pH 6.5-7.5, Room TemperatureDependent on conjugation partner (e.g., maleimide)High (>90%)Reaction kinetics are governed by the chosen thiol-reactive partner.
Maleimide pH 6.5-7.5, Room Temperature1-2 hoursHigh (>90%)Fast reaction with thiols.
Pyridyl Disulfide Broad pH range (optimum pH 4-5)1-2 hoursHigh (>90%)Rapid disulfide exchange reaction.
Table 3: Conjugate Stability
Linker TypeBond FormedStability ProfileKey Considerations
S-acetyl-PEG-Linker Conjugate Dependent on conjugation partner (e.g., Thioether with maleimide)Generally stable if a stable conjugation chemistry is used post-deprotection.The stability is determined by the final linkage, not the initial protected linker.
Maleimide Conjugate ThioetherSusceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation[1][2]. The maleimide ring itself can hydrolyze prior to conjugation[1].The stability of the thioether bond can be a concern for in vivo applications requiring long-term stability.
Pyridyl Disulfide Conjugate DisulfideReversible through disulfide exchange with other thiols, such as glutathione, in the intracellular environment[2][3].This cleavable nature can be exploited for controlled drug release. Not suitable for applications requiring a permanent linkage in a reducing environment.

The this compound Advantage: Key Benefits

The use of a protected thiol linker like this compound offers several distinct advantages for researchers and drug developers:

  • Enhanced Stability and Shelf-Life: The S-acetyl group effectively protects the thiol from oxidation and unwanted side reactions during synthesis, purification, and storage, ensuring the integrity of the linker until it is needed for conjugation.

  • Controlled and Sequential Conjugation: The two-step process of deprotection followed by conjugation allows for greater control over the reaction. This can be particularly advantageous in complex, multi-step synthetic schemes, preventing premature reactions of the thiol.

  • Improved Solubility and Pharmacokinetics: The hydrophilic PEG12 spacer significantly enhances the aqueous solubility of the linker and the resulting conjugate. This can prevent aggregation and improve the pharmacokinetic properties of biotherapeutics, potentially leading to a longer circulation half-life and reduced immunogenicity.

  • Versatility in Conjugation Chemistry: Once deprotected, the free thiol can be reacted with a variety of thiol-reactive groups, including maleimides, haloacetyls, and pyridyl disulfides, providing flexibility in the choice of conjugation partner to best suit the specific application.

  • Mild Deprotection Conditions: The S-acetyl group can be removed under mild, non-acidic conditions, which is crucial for preserving the structure and function of sensitive biomolecules like proteins and antibodies.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these conjugation strategies. Below are representative protocols for the deprotection of S-acetyl groups and conjugation using maleimide and pyridyl disulfide linkers.

Protocol 1: Deprotection of this compound and Subsequent Maleimide Conjugation

Objective: To deprotect the S-acetyl group of this compound and conjugate the resulting free thiol to a maleimide-functionalized molecule.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Deprotection buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Deprotection:

    • Dissolve the this compound in the deprotection buffer.

    • Incubate for 1-2 hours at room temperature.

  • Purification of the Deprotected Linker (Optional but Recommended):

    • Remove the deprotection reagents using a desalting column equilibrated with degassed conjugation buffer.

  • Conjugation:

    • Dissolve the maleimide-functionalized molecule in the conjugation buffer.

    • Add the freshly deprotected thiol-linker solution to the maleimide solution. A 1.1 to 1.5-fold molar excess of the thiol is often used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a 10-fold molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.

Protocol 2: Pyridyl Disulfide Conjugation

Objective: To conjugate a thiol-containing molecule (generated from this compound) to a pyridyl disulfide-functionalized molecule.

Materials:

  • Deprotected this compound (as prepared in Protocol 1)

  • Pyridyl disulfide-functionalized molecule

  • Conjugation buffer: PBS, pH 7.0-7.5

  • Spectrophotometer

Procedure:

  • Conjugation:

    • Dissolve the pyridyl disulfide-functionalized molecule in the conjugation buffer.

    • Add the deprotected thiol-linker solution to the pyridyl disulfide solution.

    • The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate chromatographic method to remove the pyridine-2-thione byproduct and any unreacted starting materials.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical relationship between the different linker strategies.

G cluster_0 This compound Workflow A This compound B Deprotection (e.g., Hydroxylamine) A->B Step 1 C Thiol-PEG12-alcohol B->C Generates D Conjugation to Thiol-Reactive Molecule C->D Step 2 E Stable Conjugate D->E

Workflow for this compound conjugation.

G cluster_1 Comparison of Thiol Linker Strategies X Thiol-Reactive Linker Y1 S-acetyl Protected Thiol X->Y1 Strategy 1 Y2 Maleimide X->Y2 Strategy 2 Y3 Pyridyl Disulfide X->Y3 Strategy 3 Z1 Stable Thioether (Post-conjugation) Y1->Z1 Leads to Z2 Potentially Unstable Thioether Y2->Z2 Forms Z3 Cleavable Disulfide Y3->Z3 Forms

Logical comparison of different thiol linker strategies.

Conclusion

The choice of a linker is a critical decision in the design and development of bioconjugates. While direct thiol-reactive linkers like maleimides and pyridyl disulfides offer simplicity and rapid reaction kinetics, the use of a protected thiol linker such as this compound provides significant advantages in terms of stability, control, and the physicochemical properties of the final conjugate. The S-acetyl group ensures the integrity of the thiol until the point of use, and the PEG12 spacer enhances solubility and biocompatibility. For applications demanding high stability, precise control over the conjugation process, and improved in vivo performance, the this compound linker represents a superior choice for researchers and drug development professionals.

References

Spectroscopic Strategies for Confirming S-acetyl-PEG12-alcohol Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of moieties like S-acetyl-PEG12-alcohol is a critical step in the development of advanced therapeutics and targeted drug delivery systems. Confirmation of this conjugation is paramount to ensure the efficacy and safety of the final product. This guide provides a comparative overview of key spectroscopic methods used to verify the successful attachment of this compound to a target molecule, typically a protein or peptide, and offers insights into alternative analytical techniques.

This guide presents a detailed comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method is evaluated based on its principles, strengths, and limitations in the context of confirming the this compound conjugation. Furthermore, alternative and complementary techniques such as Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and colorimetric assays are discussed to provide a comprehensive analytical toolkit.

Spectroscopic Method Comparison

The choice of spectroscopic method for confirming conjugation will depend on the specific requirements of the analysis, including the level of structural detail needed, the sample purity, and the available instrumentation.

FeatureNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Detailed atomic-level structural information, confirmation of covalent bond formation, and quantification of conjugation.Precise molecular weight of the conjugate, determination of the degree of PEGylation, and confirmation of successful conjugation.Identification of functional groups present in the molecule and monitoring the appearance or disappearance of specific vibrational bands upon conjugation.
Sample Requirements Relatively high sample concentration and purity required.Low sample concentration needed, tolerant to some impurities.Can be used for solid and liquid samples, relatively tolerant to sample purity.
Strengths Provides unambiguous structural confirmation. Quantitative capability (qNMR).High sensitivity and accuracy for molecular weight determination. Can analyze complex mixtures when coupled with chromatography (LC-MS).Fast, non-destructive, and provides information on specific chemical bonds.
Limitations Lower sensitivity compared to MS. Complex spectra for large biomolecules.Can be difficult to distinguish between isomers. Polydispersity of PEG can complicate spectra.Provides limited structural information compared to NMR and MS. Overlapping peaks can make interpretation challenging.

Key Spectroscopic Signatures for this compound and its Conjugate

Confirmation of conjugation relies on observing specific changes in the spectroscopic signature of the starting material (this compound) after the reaction.

Spectroscopic MethodThis compound (Starting Material)Conjugated Product
¹H NMR ~2.3 ppm: Singlet for the methyl protons of the S-acetyl group. ~3.1 ppm: Triplet for the methylene (B1212753) protons adjacent to the thioester. ~3.6 ppm: Large multiplet for the PEG backbone ethylene (B1197577) glycol units. ~3.7 ppm: Triplet for the terminal alcohol methylene protons.Disappearance of the singlet at ~2.3 ppm. Upfield shift of the methylene protons adjacent to the newly formed thioether bond (~2.7-2.9 ppm). Appearance of new signals corresponding to the conjugated biomolecule.
¹³C NMR ~30 ppm: Carbonyl carbon of the S-acetyl group. ~195 ppm: Thioester carbonyl carbon. ~60-70 ppm: PEG backbone carbons.Disappearance of the thioester carbonyl signal at ~195 ppm. Appearance of new signals from the conjugated biomolecule.
FTIR ~1690 cm⁻¹: Strong C=O stretching vibration of the thioester. ~1100 cm⁻¹: Strong C-O-C stretching of the PEG backbone. ~3400 cm⁻¹: Broad O-H stretching of the terminal alcohol.Disappearance of the thioester C=O peak at ~1690 cm⁻¹. Appearance of characteristic amide bands (if conjugated to a protein, e.g., Amide I ~1650 cm⁻¹, Amide II ~1550 cm⁻¹).
Mass Spectrometry Expected molecular ion peak corresponding to its molecular weight (e.g., for C₂₆H₅₂O₁₃S, MW ≈ 604.8 g/mol ).An increase in molecular weight corresponding to the mass of the this compound minus the acetyl group, plus the mass of the biomolecule. A distribution of peaks may be observed depending on the number of PEG chains attached.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., D₂O, CDCl₃) to a final concentration of 1-10 mM.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative NMR (qNMR), ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the relevant peaks to determine the relative ratios of starting material and product. Compare the chemical shifts of the signals with the expected values to confirm the structure.

Mass Spectrometry Protocol (MALDI-TOF)
  • Matrix Selection: Choose an appropriate matrix for the analysis. For PEGylated proteins, sinapinic acid is a common choice. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[1]

  • Sample Preparation: Mix the sample solution with the matrix solution in an appropriate ratio (e.g., 1:1 v/v). Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in either linear or reflector mode, depending on the mass range and required resolution.

  • Data Analysis: Process the resulting spectrum to determine the molecular weights of the species present. The degree of PEGylation can be calculated from the mass difference between the unmodified and modified biomolecule.[2]

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a suitable IR-transparent window (e.g., KBr, NaCl), as a KBr pellet, or in a liquid cell. For Attenuated Total Reflectance (ATR)-FTIR, place the sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample holder or the solvent.

  • Sample Spectrum Collection: Collect the spectrum of the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands of the functional groups of interest.

Alternative and Complementary Analytical Methods

While spectroscopic methods are powerful, a multi-faceted analytical approach often provides the most comprehensive confirmation of conjugation.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for characterizing the size, molecular weight, and aggregation state of macromolecules in solution.[3][4][5][6][7][8][9]

  • Principle: SEC separates molecules based on their hydrodynamic radius. The eluent then passes through a MALS detector, which measures the intensity of scattered light at multiple angles to determine the absolute molar mass, and a refractive index (RI) or UV detector to determine the concentration.

  • Application: For this compound conjugation, SEC-MALS can be used to separate the conjugated product from the unreacted biomolecule and PEG reagent. The molar mass of the eluting species can be determined, confirming the addition of the PEG chain and allowing for the calculation of the degree of PEGylation.[10]

Colorimetric Assays (Ellman's Assay)

Ellman's assay is a colorimetric method used to quantify free sulfhydryl (-SH) groups.[3][10][11][12]

  • Principle: The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

  • Application: In the context of this compound conjugation, the S-acetyl group must first be removed (deacetylation) to generate a free thiol for conjugation. Ellman's assay can be used to confirm the successful deacetylation by quantifying the appearance of free thiols before proceeding with the conjugation reaction.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for confirming this compound conjugation.

Conjugation_Confirmation_Workflow cluster_conjugation Conjugation Steps Start Start S_acetyl_PEG12_alcohol This compound Start->S_acetyl_PEG12_alcohol Deacetylation Deacetylation (e.g., Hydroxylamine) S_acetyl_PEG12_alcohol->Deacetylation Thiol_PEG12_alcohol Thiol-PEG12-alcohol Deacetylation->Thiol_PEG12_alcohol Conjugation Conjugation Reaction Thiol_PEG12_alcohol->Conjugation Biomolecule Target Biomolecule (e.g., Protein with Maleimide) Biomolecule->Conjugation Conjugated_Product Conjugated Product Conjugation->Conjugated_Product Purification Purification (e.g., SEC) Conjugated_Product->Purification Final_Product Purified Conjugate Purification->Final_Product End End Final_Product->End

Caption: General workflow for this compound conjugation.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_ftir FTIR Analysis Sample Purified Conjugate NMR_Prep Sample Preparation (Dissolve in D2O) Sample->NMR_Prep MS_Prep Sample Preparation (with Matrix) Sample->MS_Prep FTIR_Prep Sample Preparation (e.g., KBr pellet) Sample->FTIR_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Confirm bond formation) NMR_Proc->NMR_Analysis MS_Acq MALDI-TOF MS Acquisition MS_Prep->MS_Acq MS_Proc Data Processing MS_Acq->MS_Proc MS_Analysis Mass Determination (Confirm MW increase) MS_Proc->MS_Analysis FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq FTIR_Proc Data Processing FTIR_Acq->FTIR_Proc FTIR_Analysis Peak Identification (Confirm functional group changes) FTIR_Proc->FTIR_Analysis

Caption: Workflow for spectroscopic analysis of the conjugated product.

References

A Comparative Guide to the Biological Evaluation of S-acetyl-PEG12-alcohol-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comprehensive comparison of PROTACs containing S-acetyl-PEG12-alcohol linkers with other common linker classes, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Function

The linker is not merely a spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker orients the two proteins in a manner conducive to efficient ubiquitination of the target protein, marking it for degradation by the proteasome. Key linker characteristics that influence PROTAC performance include:

  • Length: A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, an overly long linker can lead to unproductive complex formation where lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[2]

  • Composition: The chemical makeup of the linker affects its flexibility, solubility, and cell permeability. Common linker types include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures.[1][3]

  • Flexibility: A flexible linker can allow for a greater range of motion, which may be advantageous for ternary complex formation. However, excessive flexibility can also lead to a less stable complex.[]

Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[1]

The following tables summarize experimental data from various studies, comparing the performance of different linker types. While specific data for this compound was not available in a head-to-head comparison, the data for PEG linkers of similar length provides a strong basis for evaluation.

Table 1: Impact of Linker Type on BRD4 Degradation

PROTACLinker Type (12 atoms)DC50 (nM)Dmax (%)Cell PermeabilitySolubility
PROTAC A (Hypothetical) This compound 25 >90 Moderate High
PROTAC BAlkyl Chain35>90HighLow
PROTAC CRigid Linker15>95ModerateModerate

This table presents a hypothetical but illustrative dataset based on general findings in the literature, highlighting the expected high solubility and potent degradation of a PEG-based linker.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG12Effective[5]
PEG16More Potent[5]

This data indicates that for ERα degradation, a slightly longer PEG linker (16 atoms) was more effective than a 12-atom linker.[5] This underscores the importance of optimizing linker length for each specific target and E3 ligase pair.

Key Experimental Protocols

The biological evaluation of PROTACs involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

Western Blotting for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.[6]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the specific E3 ligase, and ATP.

  • PROTAC Addition: Add the PROTAC of interest to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.

  • Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an antibody specific for ubiquitin or the target protein. An increase in high molecular weight bands corresponding to the ubiquitinated target protein confirms PROTAC activity.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis binding_assay Target & E3 Ligase Binding Assays (e.g., SPR, ITC) start->binding_assay cell_perm Cell Permeability Assay (e.g., PAMPA) start->cell_perm ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET) binding_assay->ternary_complex western_blot Western Blot for Protein Degradation (DC50, Dmax) ternary_complex->western_blot cell_perm->western_blot ubiquitination In Vitro Ubiquitination Assay western_blot->ubiquitination in_vivo In Vivo Efficacy Studies ubiquitination->in_vivo

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. This compound represents a versatile linker component that can impart favorable properties such as high solubility and potent degradation activity. However, the optimal linker composition and length must be empirically determined for each target protein and E3 ligase combination. By systematically evaluating linker properties through a combination of biophysical and cellular assays, researchers can optimize PROTAC performance and accelerate the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of S-acetyl-PEG12-alcohol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and a procedural framework for the proper disposal of S-acetyl-PEG12-alcohol, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1][] While this compound is a member of the broader class of PEGylated compounds, which are generally considered to be of low toxicity and readily biodegradable, adherence to established safety protocols and local regulations is paramount.[3]

Chemical and Physical Properties

A summary of the quantitative data available for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics, which in turn informs safe handling and disposal practices.

PropertyValue
Chemical Formula C26H52O13S[4][5]
Molecular Weight 604.75 g/mol [5][6]
Purity ≥95% to 98%[4][5]
Storage Condition -20°C[4][5]

Standard Disposal Protocol

The following step-by-step methodology outlines the recommended procedure for the disposal of this compound. This protocol is based on general guidelines for the disposal of PEGylated compounds and should be adapted to comply with the specific regulations of your institution and region.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in any form.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.

  • Designate a specific, clearly labeled container for this compound waste.

3. Small Quantities (Solid and Liquid):

  • For small quantities of unused this compound or solutions containing it, absorb the material onto an inert absorbent material (e.g., vermiculite, sand).

  • Place the absorbed material into the designated, sealed waste container.

4. Large Quantities:

  • For larger volumes of this compound waste, it is recommended to store it in a securely sealed and labeled container.

  • It is important to avoid releasing polyethylene glycol into wastewater systems.[3]

5. Licensed Waste Disposal:

  • Arrange for the collection of the chemical waste by a licensed and reputable chemical waste disposal contractor.[3] This is a standard and recommended practice for many types of chemical waste.[3]

  • Ensure that all containers are properly labeled according to regulatory requirements before collection.

6. Regulatory Compliance:

  • Always adhere to local, state, and national regulations concerning the disposal of chemical waste.[3][7]

  • If you are unsure about the specific regulations in your area, consult your institution's Environmental Health and Safety (EHS) department or the relevant governmental agency.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity < Threshold large_quantity Large Quantity assess_quantity->large_quantity >= Threshold absorb Absorb onto Inert Material (e.g., Vermiculite) small_quantity->absorb store Store in Securely Sealed and Labeled Container large_quantity->store containerize Place in Labeled, Sealed Waste Container absorb->containerize licensed_disposal Arrange for Collection by Licensed Waste Disposal Contractor containerize->licensed_disposal store->containerize end End: Compliant Disposal licensed_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is for guidance purposes only and is based on the general properties of polyethylene glycol compounds. It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from your supplier for specific and comprehensive safety and disposal information. Always prioritize the guidelines provided by your institution's safety department and local regulatory bodies.

References

Personal protective equipment for handling S-acetyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of S-acetyl-PEG12-alcohol, a PROTAC (Proteolysis Targeting Chimera) linker. Given the absence of a publicly available Safety Data Sheet (SDS), the following procedures are based on the known characteristics of its constituent chemical groups: a polyethylene (B3416737) glycol (PEG) chain, a thioacetate (B1230152) group, and an alcohol moiety. These guidelines are designed to ensure a safe laboratory environment during its use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE) is required to create a barrier between the researcher and the chemical, minimizing the risk of exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing.Protects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently.Prevents skin contact and absorption.
Body Protection A laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects skin from accidental spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any potential aerosols or vapors.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work Area Preparation (Fume Hood Verification) gather_materials Gather Materials (Chemicals, Glassware, Waste Container) prep_area->gather_materials don_ppe Don PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe dispense Dispense Chemical (Minimize Aerosol Generation) don_ppe->dispense Proceed with Caution reaction Perform Reaction (Closed or Ventilated System) dispense->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate dispose_waste Dispose of Waste (Segregated Hazardous Waste) decontaminate->dispose_waste doff_ppe Doff PPE (Proper Removal Technique) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Containment and Labeling cluster_storage_disposal Storage and Final Disposal collect_solid Collect Solid Waste (e.g., contaminated tips, paper) container Use Designated, Labeled Hazardous Waste Container collect_solid->container collect_liquid Collect Liquid Waste (e.g., reaction mixtures, rinsates) collect_liquid->container label_waste Clearly Label with Chemical Name and Hazard Information container->label_waste store_waste Store in a Secure, Ventilated Area label_waste->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.